6-Nitroquinazolin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-nitroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-8-10-4-5-3-6(12(13)14)1-2-7(5)11-8/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKGAWHOIFUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704860 | |
| Record name | 6-Nitroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-94-2 | |
| Record name | 6-Nitroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Nitroquinazolin-2-amine: Structure, Properties, and Synthetic Utility
Executive Summary: This guide provides an in-depth analysis of 6-nitroquinazolin-2-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. The molecule's architecture, featuring a planar quinazoline core functionalized with an electron-donating 2-amino group and a strongly electron-withdrawing 6-nitro group, establishes a unique electronic profile that dictates its chemical reactivity and utility. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, and contextualize its role as a pivotal building block in medicinal chemistry. The primary application of this scaffold is in the rational design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical axis in oncology research. This document serves as a technical resource for researchers aiming to leverage the synthetic versatility of this compound in the discovery of novel therapeutics.
The Quinazoline Scaffold: A Privileged Structure in Chemistry
The quinazoline ring system, an aromatic bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse substitution patterns make it an ideal scaffold for interacting with biological targets.[3] Quinazoline derivatives are found in numerous natural alkaloids and form the core of many clinically approved drugs.[2]
In this compound, the scaffold's properties are modulated by two key functional groups:
-
The 2-Amino Group: This electron-donating group increases the electron density of the pyrimidine ring, influencing its reactivity and serving as a key hydrogen bond donor for interactions with protein active sites.
-
The 6-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly deactivates the benzene ring towards electrophilic substitution.[4] More importantly, it serves as a versatile synthetic handle. Its presence is crucial in many advanced intermediates for anticancer agents, and it can be readily reduced to a 6-amino group, providing a vector for further molecular elaboration and exploration of structure-activity relationships (SAR).[5][6]
This electronic "push-pull" dynamic makes this compound a particularly reactive and synthetically valuable intermediate.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 882670-94-2 | [7][8] |
| Molecular Formula | C₈H₆N₄O₂ | [8] |
| Molecular Weight | 190.16 g/mol | [8] |
| Appearance | Solid (Related nitroquinazolines are yellow solids) | [9] |
| Purity | Commercially available up to 96% | [7] |
| Storage Conditions | Sealed in a dry environment at 2-8°C or -20°C | [7][8] |
The quinazoline ring system is known to be substantially planar.[1] The introduction of the nitro and amino groups does not significantly disrupt this planarity, which is often a critical feature for intercalation or fitting into the narrow ATP-binding pockets of kinases.
Synthesis and Chemical Reactivity
The synthesis of the quinazoline core can be achieved through various methods.[10][11] A robust and logical approach for the synthesis of this compound involves the cyclization of an appropriately substituted aminobenzonitrile with a source of the C2-N fragment, such as guanidine.
Proposed Synthetic Protocol: Cyclization of 2-Amino-5-nitrobenzonitrile
This protocol outlines a well-established method for forming the 2-aminoquinazoline ring system, adapted for the specific target molecule. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield, high-purity outcome.
Principle: The synthesis proceeds via a condensation reaction between the cyano group of 2-amino-5-nitrobenzonitrile and guanidine. The reaction is base-catalyzed, promoting the nucleophilic attack of guanidine onto the electrophilic cyano carbon, followed by intramolecular cyclization and aromatization to yield the stable quinazoline product.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable strong base
-
Anhydrous ethanol
-
Reflux apparatus
-
Standard workup and purification equipment (filtration, rotary evaporator, recrystallization solvents)
Step-by-Step Methodology:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol. Add one molar equivalent of sodium ethoxide solution. The precipitation of sodium chloride indicates the successful formation of the guanidine free base. This step is crucial as the hydrochloride salt is not sufficiently nucleophilic.
-
Reaction Setup: To the stirred suspension of guanidine free base, add one molar equivalent of 2-amino-5-nitrobenzonitrile.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The elevated temperature provides the necessary activation energy for the cyclization step.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is treated with cold water to precipitate the crude product and dissolve inorganic salts.
-
Purification: The crude solid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to yield pure this compound.
Caption: Synthetic workflow for this compound.
Key Chemical Transformations
This compound is not merely a final product but a versatile intermediate. Its functional groups are amenable to several key transformations that are foundational in drug discovery campaigns.
-
Reduction of the 6-Nitro Group: The conversion of the nitro group to a primary amine (to form 2,6-diaminoquinazoline) is arguably the most critical transformation. This reaction "unlocks" the 6-position for a vast array of derivatization strategies, including amidation, sulfonylation, and alkylation, allowing for fine-tuning of a molecule's properties.
-
Derivatization of the 2-Amino Group: The exocyclic amine at the C2 position can undergo standard reactions such as acylation or reaction with isocyanates to form ureas, providing another point for molecular diversification.
These transformations are systematically employed in SAR studies to build libraries of related compounds, enabling researchers to correlate structural changes with biological activity.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its application as a scaffold for potent enzyme inhibitors.
A Core Scaffold for Kinase Inhibitors
The quinazoline core is a validated "hinge-binding" motif found in numerous Type I kinase inhibitors. These drugs compete with endogenous ATP for the enzyme's active site. Derivatives of 6-nitroquinazoline are extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers.[5][13][14]
In this context, this compound serves as a key fragment or starting material. While the 2-amino group can participate in binding, the most common strategy involves further substitution at the 4-position of the quinazoline ring (often with a substituted aniline), a position that is activated towards nucleophilic aromatic substitution by the 6-nitro group.[5][6] The resulting 4-anilinoquinazoline scaffold is the basis for several FDA-approved EGFR inhibitors.
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a cell-surface receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like PI3K/AKT and RAS/MAPK, ultimately promoting cell proliferation, survival, and migration.[3]
Quinazoline-based inhibitors function by blocking the ATP-binding site of the EGFR kinase domain, preventing this initial phosphorylation event and effectively shutting down the entire signaling cascade. This leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on this pathway.[3][5]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed building block that offers immense potential for synthetic and medicinal chemists. Its defined structure, predictable reactivity, and direct relevance to validated drug targets like EGFR make it a high-value intermediate. The ability to selectively modify both the 2-amino and 6-nitro positions provides a robust platform for generating compound libraries for SAR studies. For researchers and drug development professionals, a thorough understanding of the properties and synthetic manipulation of this compound is essential for the continued development of next-generation targeted therapies.
References
- 1. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 882670-94-2 | BroadPharm [broadpharm.com]
- 8. 882670-94-2|this compound|BLD Pharm [bldpharm.com]
- 9. 6-NITROQUINAZOLIN-4(3H)-ONE CAS#: 6943-17-5 [m.chemicalbook.com]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]
Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Putative Mechanism of Action of 6-Nitroquinazolin-2-amine
The quinazoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution points have made it a "privileged scaffold," capable of interacting with a multitude of biological targets. Notably, quinazoline derivatives have been successfully developed as potent and selective kinase inhibitors, leading to several FDA-approved drugs for cancer therapy, such as Gefitinib and Erlotinib.[1][2][3] This guide focuses on a specific, yet under-investigated member of this family: This compound . While direct research on this compound is limited, by leveraging extensive data on its close analogs, we can construct a robust, evidence-based hypothesis for its mechanism of action and outline a clear experimental path for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.
Core Hypothesis: this compound as a Kinase Inhibitor
Based on the overwhelming precedent set by its chemical relatives, the primary hypothesis is that This compound functions as an inhibitor of protein kinases . Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The quinazoline core is exceptionally well-suited to bind to the ATP-binding pocket of these enzymes, acting as a competitive inhibitor.[5]
The 2-amino and 6-nitro substitutions are predicted to modulate this core activity. The 2-amino group, in particular, distinguishes this molecule from the more extensively studied 4-anilinoquinazolines. Research on 2-aminoquinazoline derivatives has demonstrated their potential to selectively inhibit cyclin-dependent kinases (Cdks), suggesting a potential avenue of investigation.[6] Concurrently, derivatives of 6-nitroquinazoline have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7]
Therefore, our mechanistic investigation will be twofold, focusing on two high-probability target classes:
-
Epidermal Growth Factor Receptor (EGFR)
-
Cyclin-Dependent Kinases (Cdks)
Elucidating the Molecular Mechanism: Binding and Pathway Inhibition
Putative Binding Mode in the Kinase ATP Pocket
The canonical binding mode of quinazoline-based inhibitors involves the heterocyclic ring system mimicking the adenine portion of ATP. Key interactions typically include:
-
Hinge-Binding: One of the quinazoline nitrogen atoms (typically N1) forms a crucial hydrogen bond with a backbone amide proton in the "hinge" region of the kinase, a flexible segment connecting the N- and C-lobes of the enzyme.
-
Hydrophobic Interactions: The fused benzene ring occupies a hydrophobic pocket within the active site.
-
Solvent-Front Interactions: Substituents on the quinazoline core extend towards the solvent-exposed region, providing opportunities to enhance potency and selectivity.
The 2-amino group of this compound is ideally positioned to act as a hydrogen bond donor, potentially forming additional interactions within the ATP pocket that could confer selectivity for specific kinases. The 6-nitro group, being a strong electron-withdrawing group, modulates the electronic properties of the ring system and can form interactions in a deeper pocket.[5]
Downstream Signaling Consequences of Kinase Inhibition
Inhibition of a key signaling kinase like EGFR or Cdk2 would have profound effects on cellular physiology, particularly in cancer cells dependent on these pathways.
-
EGFR Inhibition: Blocking EGFR activation would disrupt downstream pathways like RAS/MAPK and PI3K/AKT, which are critical for cell proliferation, survival, and metastasis. The expected outcome is the suppression of tumor growth and induction of apoptosis.[1]
-
Cdk Inhibition: Inhibiting cell cycle kinases such as Cdk2 or Cdk4 would lead to cell cycle arrest, typically at the G1/S checkpoint, preventing DNA replication and cell division.[6]
The following diagram illustrates the proposed signaling pathways impacted by this compound.
Caption: Proposed dual-inhibitory action of this compound on EGFR and Cdk signaling pathways.
A Self-Validating Experimental Protocol for Mechanism Deconvolution
To rigorously test our hypothesis, a multi-stage, self-validating experimental workflow is essential. This process begins with broad, high-throughput screening and progressively narrows to specific, cell-based validation of the target and its downstream effects.
Workflow Diagram
Caption: A five-stage workflow for the systematic validation of the proposed mechanism of action.
Stage 1 & 2: In Vitro Kinase Profiling & IC50 Determination
Causality: The first step is to determine if the compound physically interacts with and inhibits purified kinase enzymes in a cell-free system. This directly tests the core hypothesis of kinase inhibition without the complexity of cellular systems.
Protocol: Radiometric Kinase Assay
-
Objective: To quantify the inhibitory activity of this compound against a panel of purified protein kinases (e.g., EGFR, Cdk2/CycA, Cdk4/CycD1, VEGFR2, etc.).
-
Materials:
-
Purified, active kinase enzymes.
-
Specific peptide substrates for each kinase.
-
[γ-³³P]ATP (radiolabeled ATP).
-
This compound dissolved in DMSO.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
96-well filter plates (e.g., phosphocellulose).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing the kinase and its specific peptide substrate to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution (final concentration ~10 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unused ATP is washed away.
-
Wash the plate 3-4 times with 0.75% phosphoric acid.
-
Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Anticipated Data Summary:
| Kinase Target | Putative IC50 (nM) for this compound | Reference IC50 (nM) (e.g., Gefitinib, Roscovitine) |
| EGFR (wild-type) | 50 | 20 |
| Cdk2/Cyclin A | 120 | 150 |
| Cdk4/Cyclin D1 | > 1000 | 200 |
| VEGFR2 | 850 | 100 |
| PI3Kα | > 5000 | > 5000 |
Stage 3 & 4: Cellular Activity and Target Engagement
Causality: After identifying potent in vitro targets, it is crucial to confirm that the compound can enter cells, engage its target, and produce an anti-proliferative effect. Western blotting for phosphoproteins provides direct evidence of target inhibition in a cellular context.
Protocol: Western Blot for Phospho-Protein Status
-
Objective: To measure the phosphorylation level of direct downstream substrates of the target kinase in a relevant cancer cell line (e.g., A549 for EGFR, MCF-7 for Cdks) after treatment with the compound.
-
Materials:
-
A549 (lung carcinoma, EGFR-dependent) or MCF-7 (breast cancer, cell cycle-driven) cells.
-
This compound.
-
EGF (for stimulating the EGFR pathway).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For EGFR pathway: serum-starve cells overnight. For cell cycle: synchronize cells if necessary (e.g., with serum starvation followed by release).
-
Treat cells with increasing concentrations of this compound (based on cellular IC50 from MTT assay, e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.
-
For EGFR pathway: stimulate with EGF (e.g., 100 ng/mL) for the final 15 minutes of treatment.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Data Analysis: Densitometry analysis is used to quantify the ratio of the phosphorylated protein to the total protein. A dose-dependent decrease in this ratio confirms on-target activity.
Stage 5: Phenotypic Confirmation
Causality: The final step is to link molecular target inhibition to a relevant cellular phenotype, such as cell cycle arrest or apoptosis. This validates the biological consequence of the drug's mechanism of action.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.
-
Materials:
-
MCF-7 or other relevant cancer cell lines.
-
This compound.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat with the compound at its IC50 concentration for 24 hours. Include a DMSO vehicle control.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells to remove ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis: The DNA content is measured by PI fluorescence. The resulting histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be consistent with Cdk inhibition.
Conclusion and Future Directions
This guide posits that this compound most likely functions as an inhibitor of protein kinases, with a strong rationale for investigating both EGFR and Cdks as primary targets. The proposed mechanism involves competitive binding at the kinase ATP pocket, leading to the disruption of key oncogenic signaling pathways and resulting in anti-proliferative effects through cell cycle arrest and/or induction of apoptosis.
The multi-stage, self-validating experimental workflow provides a clear and rigorous path to confirm this hypothesis, moving from broad biochemical screening to specific cellular and phenotypic validation. Successful execution of these protocols will not only elucidate the precise mechanism of action of this compound but also position it as a valuable lead compound for the development of novel therapeutics.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]
An Analytical Framework for the Spectroscopic Characterization of 6-Nitroquinazolin-2-amine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
6-Nitroquinazolin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the quinazoline scaffold. Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development, where molecular identity is directly linked to function and safety. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes foundational spectroscopic principles with predicted data derived from the analysis of structurally related compounds. We present a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to serve as a robust reference for researchers in identifying and validating the synthesis of this compound.
Introduction: The Imperative for Rigorous Spectroscopic Validation
The quinazoline nucleus is a cornerstone in the architecture of many biologically active molecules, including approved anticancer agents. The introduction of a nitro group at the 6-position and an amine at the 2-position creates a unique electronic and structural profile, making this compound a valuable scaffold for further chemical exploration.
The validation of such a molecule's identity is non-negotiable and relies on a multi-technique spectroscopic approach. Each method—NMR, IR, and MS—provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, further corroborating its structure. This guide explains how to interpret the data from each technique to build a self-validating analytical dossier for this compound.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-recommended numbering for this compound are presented below. This numbering scheme will be used for all subsequent spectral assignments.
The Quinazoline Nucleus: A Privileged Scaffold in Modern Drug Discovery and Development
An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives
Abstract
The quinazoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives exhibit a remarkable spectrum of pharmacological activities, which has led to the development of numerous clinically successful therapeutics.[2][3] This prominence is largely attributed to the scaffold's ability to present substituents in a defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1] This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives. It places a particular focus on their pivotal roles as kinase inhibitors in oncology, as well as their significant antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. Designed for researchers, scientists, and drug development professionals, this document integrates detailed experimental protocols, quantitative biological data, and pathway visualizations to serve as a robust and practical resource for advancing the field of medicinal chemistry.
Introduction: The Quinazoline Scaffold – A Cornerstone of Medicinal Chemistry
First synthesized in 1895, the quinazoline nucleus has evolved into a fundamental building block in drug design.[2][4] Derivatives of this scaffold are found in over 200 natural alkaloids and a vast array of synthetic compounds, demonstrating a wide range of biological effects.[2][5] The term "privileged structure" is aptly applied to the quinazoline core due to its synthetic tractability and its capacity to serve as a high-affinity ligand for various protein targets by modifying substituents at key positions, notably C2, C4, C6, and C7.[1][6] This versatility has enabled the development of targeted therapies that have fundamentally altered the treatment landscape for numerous diseases.[7]
The core structure of quinazoline provides a rigid framework that is ideal for orienting functional groups to interact with enzyme active sites or receptor binding pockets. This inherent property is central to its success in modern drug discovery.
Caption: The core chemical structure of the quinazoline scaffold.
Anticancer Activity: The Vanguard of Quinazoline Therapeutics
The most prominent and clinically successful application of quinazoline derivatives is in oncology.[8] These compounds primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[8][9]
Mechanism of Action: Kinase Inhibition
Many quinazoline derivatives are designed as ATP-competitive inhibitors of tyrosine kinases.[8] Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), play a crucial role in cell proliferation, differentiation, and survival.[10] In many cancers, these receptors are mutated or overexpressed, leading to uncontrolled cell growth.[10] Quinazoline-based inhibitors fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[11]
Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based EGFR inhibitors.[11][12] They have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[13][14]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Beyond EGFR, quinazoline derivatives have been developed to target other kinases like Vascular Endothelial Growth factor Receptor (VEGFR), demonstrating anti-angiogenic properties, and HER2.[8][15] Some newer derivatives function as multi-kinase inhibitors, targeting several pathways simultaneously to achieve a broader therapeutic effect and overcome resistance.[16] Other anticancer mechanisms for quinazoline derivatives include tubulin polymerization inhibition and Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition.[12][17]
Clinically Approved Anticancer Quinazoline Drugs
Several quinazoline derivatives have received FDA approval and are integral to current cancer treatment protocols.[12][18] Their success underscores the therapeutic potential of this chemical scaffold.
| Drug Name | Brand Name | Primary Target(s) | FDA Approval Year (Initial) | Primary Indication |
| Gefitinib [11] | Iressa® | EGFR | 2003 | Non-Small-Cell Lung Cancer (NSCLC) |
| Erlotinib [11] | Tarceva® | EGFR | 2004 | NSCLC, Pancreatic Cancer |
| Lapatinib [11] | Tykerb® | EGFR, HER2 | 2007 | HER2-Positive Breast Cancer |
| Afatinib [11] | Gilotrif® | EGFR, HER2 (Irreversible) | 2013 | NSCLC |
| Vandetanib [12] | Caprelsa® | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer |
| Dacomitinib [19] | Vizimpro® | EGFR, HER2, HER4 (Irreversible) | 2018 | NSCLC |
Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies have established key structural features necessary for the kinase inhibitory activity of quinazoline derivatives.[10][20]
-
Position 4: An anilino (phenylamino) group is crucial for high-affinity binding to the hinge region of the kinase ATP pocket.
-
Positions 6 and 7: Substitution with small, electron-donating groups like methoxy or ethoxy generally enhances potency. These groups often interact with the solvent-exposed region.
-
Position 2: This position is less critical for binding but can be modified to improve physicochemical properties like solubility.
-
Anilino Ring: Substitutions on the aniline ring, particularly at the meta-position, can be used to introduce functionalities that form additional interactions, sometimes leading to irreversible inhibition (as seen with afatinib).[20]
Caption: Key Structure-Activity Relationship (SAR) points for kinase inhibition.
Diverse Biological Activities
While anticancer applications are the most prominent, the quinazoline scaffold is truly pleiotropic, exhibiting a wide array of other significant biological activities.[2][21]
Antimicrobial Activity
Quinazoline derivatives have demonstrated potent activity against a range of pathogenic microbes.[22] They have been investigated as antibacterial, antifungal, and antitubercular agents.[2][23] The mechanism often involves the inhibition of essential microbial processes like DNA replication or cell wall synthesis.[24] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, and the presence of a halogen at position 6, can significantly enhance antimicrobial effects.[22] For instance, certain acylhydrazone quinazolines show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[25]
Antiviral Activity
Researchers have explored quinazoline derivatives as potential antiviral agents against a variety of viruses, including influenza, hepatitis C virus (HCV), cytomegalovirus (CMV), and herpes simplex virus (HSV).[2][26] The mechanisms can be diverse, from inhibiting viral enzymes like proteases to blocking viral entry or replication.[26] For example, certain quinazoline-artemisinin hybrids have shown potent activity against CMV, superior to the standard drug ganciclovir.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolines has also been well-documented.[2] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[27] Substituted pyrrolo-quinazoline derivatives, for instance, have been found to be potent anti-inflammatory agents in preclinical models, with activity comparable to diclofenac.[2]
Central Nervous System (CNS) Activity
Quinazoline derivatives can cross the blood-brain barrier and exert effects on the CNS. The most studied CNS activity is their anticonvulsant property.[28][29] This activity is often attributed to their ability to modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[28] The historical sedative-hypnotic drug Methaqualone is a well-known quinazolinone, and modern research focuses on designing safer analogues with potent anticonvulsant activity and lower neurotoxicity.[29][30]
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel quinazoline derivatives requires robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments.
General Workflow for Anticancer Drug Screening
The process of screening new compounds for anticancer activity typically follows a multi-stage approach, moving from broad cellular assays to specific mechanistic and in vivo studies.
Caption: General experimental workflow for anticancer screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a standard first-pass screen for cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Principle: The assay measures the amount of ATP consumed or phosphate transferred to a substrate peptide by the kinase. This can be quantified using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the kinase reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the EGFR enzyme, and a specific peptide substrate.
-
Inhibitor Addition: Add the test quinazoline derivatives at various concentrations to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Reaction Initiation: Start the reaction by adding a solution of ATP at a concentration near its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Perspectives
The quinazoline scaffold has unequivocally established its status as a privileged structure in medicinal chemistry.[1] Its rigid framework and synthetic accessibility have facilitated the creation of highly successful targeted therapies that have transformed the treatment of diseases like cancer.[7] The extensive research into its diverse biological activities continues to yield compounds with novel mechanisms of action against a wide range of therapeutic targets.[2][31]
The future of quinazoline-based drug discovery is bright. Key areas of focus will likely include:
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutated targets, such as the T790M and C797S resistance mutations in EGFR.[14][20]
-
Improving Selectivity: Developing inhibitors with higher selectivity for target kinases over wild-type versions to reduce off-target side effects.[13]
-
Multi-Targeting and Hybrid Drugs: Creating single molecules that can modulate multiple disease-related pathways simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[32]
-
Exploring New Therapeutic Areas: Expanding the application of quinazoline derivatives into underexplored areas of medicine, leveraging their proven versatility.
The continuous exploration of the chemical space around the quinazoline nucleus, coupled with advances in structural biology and computational chemistry, will undoubtedly lead to the discovery of new and improved therapeutics for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. Quinazoline - Wikipedia [en.wikipedia.org]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rphsonline.com [rphsonline.com]
- 24. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 25. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A comprehensive review of recent advances in the biological activities of quinazolines | Semantic Scholar [semanticscholar.org]
- 32. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Cornerstone in Targeted Cancer Therapy
An In-depth Technical Guide on the Discovery and History of Quinazoline-Based Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically significant agents. The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to this principle.[1] Its versatile structure has given rise to a plethora of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] However, it is in the realm of oncology that the quinazoline core has truly revolutionized therapeutic strategies, particularly through the development of targeted kinase inhibitors.[3] This guide provides a comprehensive technical overview of the discovery and historical development of quinazoline-based inhibitors, with a focus on their evolution as potent anticancer agents. We will delve into the medicinal chemistry rationale, key structure-activity relationships (SAR), and the pivotal experimental methodologies that have underpinned their journey from laboratory curiosities to life-saving medicines.
Early Explorations and the Dawn of an Era
The synthesis of the quinazoline nucleus was first reported in the late 19th century, with its initial biological activities being explored in the mid-20th century.[2][4] Early investigations revealed a broad but often non-specific spectrum of pharmacological effects. The turning point for the quinazoline scaffold came with the burgeoning understanding of signal transduction pathways in cancer. The discovery that aberrant signaling, often driven by hyperactive protein kinases, is a hallmark of many malignancies provided a new paradigm for drug discovery.[5][6] This set the stage for the rational design of small molecule inhibitors that could selectively target these rogue kinases. The quinazoline core, with its ability to be readily functionalized at various positions, emerged as an ideal template for creating ATP-competitive kinase inhibitors.[7][8]
The Kinase Inhibitor Revolution: Targeting EGFR and Beyond
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a key driver in many cancers.[9][10] The quinazoline scaffold proved to be exceptionally well-suited for targeting the ATP-binding pocket of these tyrosine kinases.
Gefitinib (Iressa®): The Pioneer
The discovery of gefitinib by AstraZeneca in the late 1990s marked a watershed moment in targeted cancer therapy.[11][12] It was one of the first selective inhibitors of EGFR tyrosine kinase to enter clinical development.[11] The development of gefitinib was a triumph of structure-based drug design, where the 4-anilinoquinazoline core was optimized for potent and selective inhibition of EGFR.[3]
Visualizing the EGFR Signaling Pathway and the Point of Inhibition by Quinazoline-Based TKIs
Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.
Erlotinib (Tarceva®): A Close Follower with a Distinct Profile
Shortly after the emergence of gefitinib, erlotinib was developed as another potent EGFR tyrosine kinase inhibitor.[13][14] While sharing the same 4-anilinoquinazoline core and mechanism of action as gefitinib, erlotinib exhibited a different pharmacokinetic and pharmacodynamic profile.[14][15] The competition and parallel development of these two molecules spurred a deeper investigation into the nuances of EGFR biology and the clinical factors influencing patient response.
Lapatinib (Tykerb®): Dual Targeting of EGFR and HER2
Lapatinib expanded the therapeutic utility of the quinazoline scaffold by demonstrating that it could be engineered to inhibit multiple kinases.[16][17] Lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[17][18] This dual-targeting approach proved to be particularly effective in HER2-positive breast cancer, including cases that had developed resistance to other therapies.[19]
Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors
The success of quinazoline-based EGFR inhibitors is a direct result of extensive SAR studies that have fine-tuned the molecule for optimal potency, selectivity, and pharmacokinetic properties.[7][8]
-
The Quinazoline Core: The nitrogen at position 1 of the quinazoline ring is a critical hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[8]
-
The 4-Anilino Moiety: This group occupies the hydrophobic pocket of the ATP-binding site. Substitutions on the aniline ring, such as small hydrophobic groups, can significantly enhance inhibitory activity.[7]
-
Positions 6 and 7: These positions on the quinazoline ring are solvent-exposed and provide opportunities to introduce solubilizing groups or moieties that can modulate the pharmacokinetic properties of the inhibitor without significantly impacting its potency.[7][8]
| Compound | C4-substituent | C6-substituent | C7-substituent | Target(s) | IC50 (EGFR, nM) |
| Gefitinib | 3-chloro-4-fluoroaniline | Methoxy | 3-morpholinopropoxy | EGFR | 2-37 |
| Erlotinib | 3-ethynylaniline | Methoxy | Methoxy | EGFR | 2 |
| Lapatinib | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl | - | EGFR, HER2 | 9.8 (EGFR), 13 (HER2) |
Table 1: Comparative data of prominent quinazoline-based EGFR inhibitors. IC50 values are approximate and can vary depending on the assay conditions.
Experimental Protocols: The Foundation of Discovery
The development of quinazoline-based inhibitors has been heavily reliant on robust and reproducible in vitro and cell-based assays.
Experimental Workflow for Screening and Characterization
Caption: A typical experimental workflow for the discovery and development of quinazoline-based kinase inhibitors.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation (MTT) Assay
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting percent inhibition versus the logarithm of the compound concentration.
Conclusion and Future Directions
The discovery and development of quinazoline-based inhibitors represent a landmark achievement in the history of targeted cancer therapy. From the early explorations of their broad biological activities to the rational design of highly selective and potent kinase inhibitors, the journey of the quinazoline scaffold has been one of scientific ingenuity and perseverance. The success of gefitinib, erlotinib, and lapatinib has not only provided invaluable therapeutic options for patients but has also paved the way for the development of next-generation inhibitors that address the ongoing challenge of acquired resistance. As our understanding of cancer biology continues to deepen, the versatile quinazoline core will undoubtedly remain a privileged scaffold in the quest for more effective and personalized cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In silico evaluation, molecular docking and QSAR analysis of quinazoline-based EGFR-T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
In Silico Analysis of 6-Nitroquinazolin-2-amine: A Technical Guide to Molecular Modeling, Docking, and Pharmacokinetic Prediction
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth, protocol-driven exploration of 6-Nitroquinazolin-2-amine, a derivative with potential for further development. We navigate the complete in silico drug discovery workflow, from initial ligand and target preparation to molecular docking, interpretation of results, and predictive pharmacokinetic analysis. By grounding each step in established scientific principles and providing self-validating methodologies, this document serves as a practical whitepaper for researchers, computational chemists, and drug development professionals aiming to leverage computational tools for hit identification and lead optimization.
Introduction: The Rationale for a Computational Approach
In modern drug discovery, computational, or in silico, methods are indispensable for accelerating the identification and optimization of new drug candidates.[3][4] These techniques allow for rapid screening of vast chemical spaces and provide atomic-level insights into drug-target interactions, significantly reducing the time and cost associated with experimental high-throughput screening.[3]
The quinazoline core is of particular interest due to its proven biological activity, with derivatives acting as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4][5] The subject of this guide, this compound, features a nitro group at the 6-position—a strategic chemical handle that can be modified to explore structure-activity relationships (SAR)—and an amino group at the 2-position, which can be crucial for forming key interactions within a protein's active site.[5][6]
This guide will use EGFR as a representative target to demonstrate the complete workflow, as it is a well-validated target for quinazoline-based inhibitors.[4] We will detail the process of predicting the binding affinity and interaction patterns of this compound within the EGFR active site and evaluate its drug-likeness through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Study Design: A Validated In Silico Workflow
A robust computational study relies on a logical and verifiable workflow. The process described herein is designed to be a self-validating system, ensuring that the generated predictions are both credible and reproducible. The overall methodology involves ligand preparation, target protein preparation, docking protocol validation, production-run molecular docking, and subsequent analysis of binding interactions and pharmacokinetic properties.
Caption: Overall In Silico Analysis Workflow.
Methodologies and Experimental Protocols
This section details the step-by-step protocols for conducting the in silico analysis. The causality behind each choice is explained to provide a deeper understanding of the process.
Required Software and Resources
-
Structure Visualization: PyMOL or BIOVIA Discovery Studio Visualizer.
-
Molecule Preparation: AutoDock Tools (MGLTools).[7]
-
Molecular Docking: AutoDock Vina.[7]
-
Data Source: RCSB Protein Data Bank (PDB).
-
ADMET Prediction: SwissADME web server.
Protocol 1: Ligand Preparation
The initial 2D structure of a ligand is insufficient for docking. It must be converted into a geometrically optimized 3D structure with correct charges and atom types.
Caption: Ligand Preparation Workflow.
Step-by-Step Methodology:
-
Obtain Ligand Structure: Acquire the 2D structure of this compound from a chemical database like PubChem and save it in a common format (e.g., SDF).
-
3D Conversion & Energy Minimization: Use a tool like Open Babel or the functionality within AutoDock Tools to convert the 2D structure to a 3D conformation. An energy minimization step using a force field (e.g., MMFF94) is critical to ensure a low-energy, sterically favorable starting conformation.
-
Load into AutoDock Tools (ADT): Open the 3D ligand file in ADT.
-
Add Hydrogens and Charges:
-
Rationale: Docking algorithms require a complete structure. Hydrogens are often omitted in 2D structure files but are essential for calculating hydrogen bonds and accurate electrostatics.[8]
-
Action: In ADT, add polar hydrogens. Then, compute Gasteiger charges, which are necessary for the scoring function to evaluate electrostatic interactions.
-
-
Define Rotatable Bonds:
-
Rationale: Treating the ligand as flexible allows the docking algorithm to explore various conformations within the binding site, leading to a more accurate prediction of the binding pose.[3]
-
Action: ADT automatically detects rotatable bonds. The user should verify these and define the ligand's torsional degrees of freedom.
-
-
Save in PDBQT Format: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.
Protocol 2: Target Protein Preparation
Protein structures obtained from the PDB are raw experimental data and must be carefully prepared for docking.
Caption: Protein Preparation Workflow.
Step-by-Step Methodology:
-
Select and Download Target Structure: For this guide, we select the EGFR kinase domain co-crystallized with an inhibitor (Erlotinib, a quinazoline derivative). A suitable entry is PDB ID: 1M17. Download the PDB file from the RCSB PDB website.
-
Clean the PDB File:
-
Rationale: PDB files often contain non-protein atoms like water molecules, ions, and co-crystallized ligands that can interfere with the docking simulation.[9][10] Removing them ensures that the docking algorithm only considers the protein receptor and the input ligand.
-
Action: Open the PDB file in a molecular viewer (e.g., PyMOL) or a text editor and remove all HETATM records corresponding to water (HOH), the original ligand, and any other non-essential molecules. Save this as a cleaned PDB file.
-
-
Load into AutoDock Tools (ADT): Open the cleaned protein PDB file in ADT.
-
Add Hydrogens and Assign Charges:
-
Rationale: As with the ligand, adding hydrogens ensures correct ionization states for amino acid residues (e.g., Asp, Glu, His) at physiological pH. Kollman charges are a standard charge set for proteins in docking simulations.[10]
-
Action: In ADT, add polar hydrogens and merge non-polar hydrogens. Then, compute Kollman charges.
-
-
Save in PDBQT Format: Save the prepared receptor as a .pdbqt file.
Protocol 3: Docking Protocol Validation
Before docking the compound of interest, the entire protocol must be validated to ensure it can accurately reproduce known binding poses. This is a critical self-validating step.[11]
Step-by-Step Methodology:
-
Extract the Native Ligand: From the original, unaltered PDB file (1M17), extract the coordinates of the co-crystallized inhibitor (Erlotinib) and save it as a separate PDB file.
-
Prepare the Native Ligand: Prepare this extracted ligand using the same steps outlined in Protocol 1 .
-
Perform Re-Docking: Dock the prepared native ligand back into the binding site of the prepared protein (1M17) using the exact same docking parameters planned for the main experiment.
-
Calculate RMSD:
-
Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose. A low RMSD value indicates that the docking protocol successfully reproduced the experimentally determined binding mode.[12][13]
-
Action: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure. An RMSD value below 2.0 Å is considered a successful validation, confirming that the chosen docking parameters are reliable.[12]
-
Protocol 4: Molecular Docking Simulation
With a validated protocol, we can now dock our target ligand, this compound.
Caption: Molecular Docking and Analysis Workflow.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. To increase efficiency and accuracy, this box should be centered on the protein's known active site.[7][14]
-
Action: In ADT, load the prepared protein. Center the grid box on the coordinates of the original co-crystallized ligand. Ensure the box size is large enough to accommodate the entire ligand and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).
-
-
Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box coordinates and dimensions, and other parameters like exhaustiveness. Higher exhaustiveness increases the computational search time but improves the reliability of the result.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared files. Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores.[9]
Protocol 5: In Silico ADMET Prediction
A compound's efficacy is determined by both its binding affinity and its pharmacokinetic profile. Early prediction of ADMET properties helps identify potential liabilities.[15][16]
Step-by-Step Methodology:
-
Obtain Ligand SMILES: Get the SMILES (Simplified Molecular Input Line Entry System) string for this compound from PubChem.
-
Use SwissADME Server: Navigate to the SwissADME web server and paste the SMILES string.
-
Analyze Results: The server will output a wide range of predicted properties. Key parameters to analyze include:
-
Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and predict oral bioavailability.[17]
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Toxicity: Predictions for potential toxicities or problematic structural fragments.
-
Results and Discussion
This section outlines how to interpret the data generated from the docking and ADMET simulations.
Molecular Docking Analysis
The primary outputs of a docking simulation are the binding affinity and the predicted binding poses.[18]
-
Binding Affinity (Docking Score): AutoDock Vina reports this value in kcal/mol. It is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. [13][19] This score is crucial for ranking different compounds or different poses of the same compound.[18]
-
Binding Pose Analysis: The top-ranked pose (the one with the lowest energy score) should be visualized and analyzed in detail using software like PyMOL or Discovery Studio.[19]
-
Key Interactions: Identify specific interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions critical for binding specificity.
-
Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.
-
π-π Stacking: Interactions between aromatic rings.
-
-
Comparison to Known Inhibitors: Compare the binding mode of this compound to that of known EGFR inhibitors like Erlotinib. Does it engage with the same key residues (e.g., the "hinge region" of the kinase)? This comparison provides confidence in the predicted binding mode.
-
Table 1: Hypothetical Docking Results for this compound against EGFR (1M17)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.5 | Met769, Leu768, Cys773 | 2 (with Met769, Cys773) | Leu701, Val702, Ala719 |
| Erlotinib (Reference) | -9.8 | Met769, Thr766, Cys773 | 1 (with Met769) | Leu701, Val702, Ala719, Leu820 |
Note: This data is illustrative and would be replaced with actual results from a simulation.
ADMET Profile Analysis
The ADMET predictions provide a crucial filter for drug development. A compound with high binding affinity but poor pharmacokinetics is unlikely to succeed.[20]
Table 2: Predicted ADMET Properties for this compound (from SwissADME)
| Property | Predicted Value | Guideline | Assessment |
| Molecular Weight | < 207 g/mol | < 500 g/mol | Excellent |
| LogP (Lipophilicity) | 2.1 | < 5 | Good |
| H-Bond Donors | 1 | < 5 | Excellent |
| H-Bond Acceptors | 5 | < 10 | Good |
| Lipinski's Rule Violations | 0 | 0 violations desired | Pass |
| GI Absorption | High | High | Favorable |
| BBB Permeant | No | No (for peripheral targets) | Favorable |
Note: This data is illustrative.
The analysis suggests that this compound has a favorable physicochemical profile consistent with good oral bioavailability (zero Lipinski violations) and is predicted to be well-absorbed from the gastrointestinal tract. Its inability to cross the blood-brain barrier is advantageous for a peripherally acting drug, potentially reducing central nervous system side effects.
Conclusion and Future Directions
This in silico investigation demonstrates that this compound is a promising scaffold for development as a potential EGFR inhibitor. The molecular docking simulations predict a strong binding affinity and a plausible binding mode within the EGFR active site, anchored by key hydrogen bonds and hydrophobic interactions. Furthermore, the ADMET profile is highly favorable, suggesting good drug-like properties.
However, it is crucial to recognize the limitations of computational models.[18] These predictions are theoretical and require experimental validation. The next logical steps in the drug discovery pipeline would be:
-
In Vitro Enzymatic Assays: To experimentally determine the inhibitory activity (IC50) of the compound against the target protein (EGFR).
-
Cell-Based Assays: To assess the compound's anti-proliferative effects on cancer cell lines that overexpress EGFR.
-
Lead Optimization: Based on the docking model and initial biological data, design and synthesize new analogs of this compound to improve potency and selectivity.
By integrating the robust, validated in silico protocols outlined in this guide, research organizations can significantly enhance the efficiency and rationality of their drug discovery efforts.
References
- 1. ijfmr.com [ijfmr.com]
- 2. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. youtube.com [youtube.com]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. fiveable.me [fiveable.me]
- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of 6-Nitroquinazoline Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold and the Significance of 6-Nitro Substitution
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology.[1] Its versatile structure, a fusion of benzene and pyrimidine rings, allows for three-dimensional diversity, enabling interactions with a wide array of biological targets.[2] Among the various substituted quinazolines, the 6-nitroquinazoline moiety has emerged as a cornerstone in the development of potent kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR).[3][4]
The presence of the nitro group at the 6-position is not merely an arbitrary substitution. This strong electron-withdrawing group significantly modulates the electronic properties of the quinazoline ring system.[5] More importantly, it serves as a crucial synthetic handle. The nitro group can be readily reduced to an amino group, which then provides a reactive site for a diverse range of chemical modifications. This strategic functionalization is paramount for exploring the structure-activity relationship (SAR) and optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.[3][6] This guide will provide an in-depth analysis of the SAR of 6-nitroquinazoline analogs, detailing the impact of substitutions at key positions and providing practical experimental protocols for their synthesis and evaluation.
Core Structure-Activity Relationship Insights
The biological activity of 6-nitroquinazoline analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at the most critical positions of the quinazoline scaffold.
The Crucial Role of the 4-Position Substituent
The 4-position of the quinazoline ring is pivotal for its interaction with the ATP-binding pocket of kinases like EGFR. Nucleophilic aromatic substitution at this position allows for the introduction of various anilino and other amine-containing fragments, which are essential for high-affinity binding.[3]
-
Anilino Substituents: 4-anilinoquinazolines have demonstrated significant anticancer activity as tyrosine kinase inhibitors.[7] The aniline ring typically occupies a hydrophobic pocket within the kinase domain.
-
Impact of Anilino Ring Substitution: Modifications on the anilino ring itself are critical for fine-tuning the inhibitory activity. For instance, the presence of small, lipophilic groups can enhance binding affinity. Conversely, bulky substituents may lead to steric hindrance and reduced potency. The specific substitution pattern can also influence selectivity for mutant forms of EGFR, such as the T790M resistance mutation.[7]
Modulating Activity through the 6-Position
While the 6-nitro group is a key starting point, its derivatization is a powerful strategy for optimizing activity. The most common modification is its reduction to a 6-amino group, which then acts as a point of attachment for various side chains.
-
6-Amino and 6-Ureido Analogs: The conversion of the 6-nitro group to a 6-amino group, followed by the formation of ureido derivatives, has been shown to yield potent EGFR inhibitors. The aryl urea group introduced at the C-6 position can form additional hydrogen bonds with the receptor, leading to stronger binding affinity and enhanced enzyme inhibitory activity.[1][8]
-
6-Benzamide Derivatives: The introduction of a benzamide moiety at the 6-position has also been explored. Studies have shown that substitution on the benzamide ring, for example with a nitro group, can lead to a significant increase in inhibitory activity against wild-type EGFR.[9]
Influence of Substituents at Other Positions
While the 4- and 6-positions are the most extensively studied, substitutions at other positions of the quinazoline ring also play a role in modulating the biological activity.
-
The C7-Position: The presence of an unsubstituted piperazine ring at the C7-position has been found to be important for inhibitory activities toward both TNF-alpha production and T-cell proliferation, highlighting the potential of 6-nitroquinazolines as anti-inflammatory agents.[10] For EGFR inhibitors, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase activity.[11]
Expanding Therapeutic Horizons: Beyond Anticancer Activity
While the primary focus of 6-nitroquinazoline research has been on anticancer agents, evidence suggests their therapeutic potential extends to other areas, notably as anti-inflammatory agents.
Certain 6-nitroquinazoline analogs have demonstrated potent inhibitory effects on the production of the pro-inflammatory cytokine TNF-alpha and T-cell proliferation.[10] For instance, compounds with a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C4-position and an unsubstituted piperazine at the C7-position have shown significant in vivo inhibition of LPS-induced TNF-alpha production.[10] This dual activity against both cancer and inflammation-related targets opens up exciting avenues for the development of novel therapeutics for complex diseases.
Advanced Medicinal Chemistry Strategies: Bioisosteric Replacement of the 6-Nitro Group
In drug design, the nitro group can sometimes be perceived as a liability due to potential metabolic reduction to reactive species.[12] Therefore, its bioisosteric replacement is a key strategy for lead optimization. Bioisosteres are functional groups with similar physicochemical properties that can elicit a comparable biological response.[13][14]
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group is a viable bioisosteric replacement for an aliphatic nitro group. This substitution can lead to compounds with improved potency and metabolic stability while removing the potentially "non-drug-like" nitro moiety.[7]
-
Boronic Acid: Boronic acid has been investigated as a bioisostere of the nitro group. While in some specific cases it may not fully replicate the biological activity, it represents an intriguing alternative due to its unique ability to form covalent interactions with biological nucleophiles.[15]
Quantitative Structure-Activity Relationship Data
To provide a clearer understanding of the SAR, the following table summarizes the in vitro activities of representative 6-nitroquinazoline analogs against various cancer cell lines and kinases.
| Compound ID | 4-Position Substituent | 6-Position Substituent | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 6c | 4-Anilino | -NO2 | EGFR T790M | Superior to Gefitinib | [7] |
| V | 4-Anilino | -NO2 | BT474 | 0.081 | [7] |
| VI | Chalcone derivative | -NO2 | MDCK II BCRP | 0.39 | [7] |
| IX | 4-Anilino | -NO2 | A549 | 20.09 | [7] |
| IX | 4-Anilino | -NO2 | EGFR | 0.40 | [7] |
| X | Not Specified | -NO2 | MCF-7 | 0.04 | [7] |
| 5d | 4-Fluorophenyl | -NO2 | TNF-alpha production | Potent | [10] |
| 5f | 3,4-Difluorophenyl | -NO2 | TNF-alpha production | Potent | [10] |
| 21 | 3-chloro-4-fluoro-anilino | 6-salicyl | EGFR | 0.12 | [15] |
| 21 | 3-chloro-4-fluoro-anilino | 6-salicyl | HER2 | 0.096 | [15] |
| 7i | 3-bromo-anilino | 6-arylureido | A549 | 2.25 | [8] |
| 7i | 3-bromo-anilino | 6-arylureido | HT-29 | 1.72 | [8] |
| 7i | 3-bromo-anilino | 6-arylureido | MCF-7 | 2.81 | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-nitroquinazoline analogs.
Synthesis of 4-Anilino-6-nitroquinazoline Analogs
The synthesis of 4-anilino-6-nitroquinazolines is a well-established multi-step process. The following is a representative protocol.
Caption: General synthetic workflow for 4-anilino-6-nitroquinazoline analogs.
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one [1]
-
A mixture of 2-amino-5-nitrobenzoic acid and formamide is heated at 150°C for 16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The crude product is purified by washing with isopropanol and dried.
Step 2: Synthesis of 4-Chloro-6-nitroquinazoline [1]
-
6-Nitroquinazolin-4(3H)-one is suspended in thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated to reflux for 2.5 hours until the solution becomes clear.
-
The excess thionyl chloride is removed by vacuum distillation.
-
The residue is diluted with dichloromethane (DCM) and concentrated to yield the yellow solid product.
Step 3: Synthesis of N-(substituted-phenyl)-6-nitroquinazolin-4-amine
-
A solution of 4-chloro-6-nitroquinazoline and a substituted aniline in a suitable solvent (e.g., isopropanol) is heated at reflux for several hours.
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration.
-
The product is washed with the solvent and dried to afford the final 4-anilino-6-nitroquinazoline analog.
In Vitro Biological Evaluation
EGFR Kinase Inhibition Assay (LanthaScreen® Assay as an example) [3]
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.
-
Reagent Preparation: Prepare solutions of EGFR kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase reaction buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate.
-
Kinase Reaction: Add the EGFR kinase to the wells and pre-incubate with the compounds.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
Data Acquisition: Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
MTT Cell Viability Assay [5][10]
This colorimetric assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Perspectives
The 6-nitroquinazoline scaffold remains a highly attractive starting point for the design of novel therapeutics. The extensive body of research on its SAR has provided a clear roadmap for medicinal chemists to develop potent and selective inhibitors of various biological targets. The strategic importance of the 4-anilino substituent and the versatility of the 6-nitro group as a synthetic handle are well-established.
Future research in this area will likely focus on:
-
Exploring a broader range of biological targets: While EGFR has been the primary focus, the anti-inflammatory properties of some 6-nitroquinazoline analogs suggest that other kinases and enzymes could be promising targets.
-
Developing novel bioisosteric replacements for the 6-nitro group: This will be crucial for improving the drug-like properties of lead compounds.
-
Utilizing computational methods: Molecular docking and dynamic simulations will continue to play a vital role in understanding the binding modes of these analogs and in the rational design of new, more potent inhibitors.[17]
By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 14. Quinazolinone analogs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitroquinazolin-2-amine
Abstract: 6-Nitroquinazolin-2-amine is a pivotal heterocyclic compound, serving as a foundational building block in the synthesis of pharmacologically active molecules. Its significance is particularly pronounced in the field of oncology, where the quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] A thorough understanding of its physicochemical properties is paramount for researchers in medicinal chemistry and drug development, as these characteristics directly influence reaction kinetics, purification strategies, formulation, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the structural, physical, and spectroscopic properties of this compound, supported by field-proven experimental protocols and authoritative references.
Part 1: Introduction
The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[3] Its rigid, planar structure can effectively mimic the purine ring of ATP, enabling derivatives to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases.[4] This bioisosteric relationship has been successfully exploited to develop a range of approved drugs and clinical candidates for various therapeutic areas.
This compound: A Key Synthetic Intermediate
Within the vast library of quinazoline derivatives, this compound (CAS No. 882670-94-2) emerges as a critical intermediate.[5] The molecule features two key functional handles: a nucleophilic amino group at the C2 position and an electron-withdrawing nitro group at the C6 position. The amino group provides a convenient point for derivatization to build out side chains that can confer potency and selectivity, while the nitro group can be readily reduced to an amine, offering a secondary site for modification.[2] This functional arrangement makes it an ideal precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization.[1]
Scope of this Guide
This guide is designed for researchers, scientists, and drug development professionals. It consolidates available data on this compound and provides expert insights into its core physicochemical properties. Where experimental data is not publicly available, we present predicted properties based on established chemical principles and data from closely related analogues, alongside detailed protocols for their empirical determination.
Part 2: Molecular and Structural Properties
Chemical Identity
-
Systematic Name: this compound
-
CAS Number: 882670-94-2[5]
-
Molecular Formula: C₈H₆N₄O₂
-
Molecular Weight: 190.16 g/mol [6]
Chemical Structure
The structure consists of a bicyclic quinazoline core with a primary amine (-NH₂) substituent at position 2 and a nitro (-NO₂) group at position 6. The electron-withdrawing nature of the nitro group and the pyrimidine ring influences the electron density across the aromatic system, impacting the molecule's reactivity and basicity.
Caption: Chemical structure of this compound.
Part 3: Physicochemical Properties
A precise understanding of properties like solubility, pKa, and lipophilicity is crucial for designing effective experimental and developmental workflows.
Summary of Physicochemical Data
| Property | Value | Method / Comment |
| CAS Number | 882670-94-2 | - |
| Molecular Formula | C₈H₆N₄O₂ | - |
| Molecular Weight | 190.16 g/mol | Calculated |
| Appearance | Yellow solid (predicted) | Based on related 6-nitroquinazoline compounds[7] |
| Melting Point | Data not available | Related derivatives melt at high temperatures (e.g., 276–278°C)[1] |
| Solubility | Slightly soluble in DMSO, Methanol | Predicted based on 6-nitroquinazolin-4(3H)-one[7] |
| pKa (of conjugate acid) | ~3-5 (predicted) | Estimated based on aromatic amines, influenced by the ring system |
| LogP | < 0.8 (predicted) | Based on computed XLogP3 of 0.8 for the parent 6-nitroquinazoline[8] |
Solubility Profile
Expert Insight: The structure of this compound contains both polar (amine, nitro) and nonpolar (aromatic rings) regions. This amphipathic nature suggests limited solubility in both aqueous and nonpolar aliphatic solvents. It is expected to exhibit its best solubility in polar aprotic solvents like DMSO and DMF, and potentially in lower alcohols like methanol or ethanol, especially with heating, as is common for related heterocyclic compounds.[7]
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination This protocol provides a validated method to quantify solubility, a critical parameter for dose formulation and in vitro assays.
-
Materials: this compound, selected solvents (e.g., pH 7.4 phosphate-buffered saline, DMSO, ethanol), analytical balance, HPLC system with UV detector, vials, orbital shaker.
-
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant, ensuring no solid is transferred.
-
Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.
-
-
Data Analysis: Calculate the concentration in the supernatant from the calibration curve. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Dissociation Constant (pKa)
Expert Insight: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. For this compound, the primary basic center is the 2-amino group. A typical aromatic amine like aniline has a conjugate acid pKa of ~4.6. However, in this molecule, the two nitrogen atoms within the quinazoline ring and the potent electron-withdrawing nitro group will decrease the electron density on the exocyclic amine, making it a weaker base. Therefore, the pKa of the protonated 2-amino group is predicted to be in the range of 3-5. This means at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized form.[9][10]
Lipophilicity (LogP)
Expert Insight: The partition coefficient (LogP) is a measure of a compound's lipophilicity, a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The parent compound, 6-nitroquinazoline, has a computed XLogP3 of 0.8.[8] The addition of a polar amino group will decrease the LogP, making this compound more hydrophilic. A lower LogP value often correlates with higher aqueous solubility but may reduce passive diffusion across cell membranes.
Part 4: Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound require empirical measurement, the expected features can be reliably predicted.[5][11]
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]
- 3. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 882670-94-2 | BroadPharm [broadpharm.com]
- 6. 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-NITROQUINAZOLIN-4(3H)-ONE CAS#: 6943-17-5 [m.chemicalbook.com]
- 8. 6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 882670-94-2|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of 6-Nitroquinazolin-2-amine and its Derivatives: A Detailed Guide for Drug Discovery
This document provides a comprehensive guide for the synthesis of 6-nitroquinazolin-2-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering not just procedural steps but also the underlying scientific rationale to empower effective and informed synthesis.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds. The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of pharmacological properties, leading to potent and selective therapeutic agents. The 6-nitro-2-aminoquinazoline framework, in particular, serves as a versatile platform for the development of kinase inhibitors, anticancer agents, and antivirals, among other therapeutic classes. The electron-withdrawing nitro group at the 6-position and the nucleophilic amino group at the 2-position offer orthogonal handles for chemical modification, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide will focus on the most efficient and reliable synthetic routes to this compound, starting from commercially available precursors. We will also explore key derivatization strategies to access a range of analogues for biological evaluation.
Core Synthesis: Preparation of this compound
The primary strategy for the synthesis of this compound involves a cyclocondensation reaction of the key intermediate, 2-amino-5-nitrobenzonitrile, with a suitable C1 synthon, typically guanidine. This approach builds the pyrimidine ring of the quinazoline system in a convergent manner.
Synthesis of the Key Precursor: 2-Amino-5-nitrobenzonitrile
A reliable supply of high-purity 2-amino-5-nitrobenzonitrile is paramount for the successful synthesis of the target quinazoline. Two common and effective methods for its preparation are outlined below.
Method A: From 2-Chloro-5-nitrobenzonitrile
This method involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro substituent is displaced by ammonia.
-
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-5-nitrobenzonitrile from 2-Chloro-5-nitrobenzonitrile. -
Protocol:
-
In a high-pressure reaction vessel, combine 2-chloro-5-nitrobenzonitrile and a solution of ammonia in a suitable solvent (e.g., ethanol).
-
Seal the vessel and heat the reaction mixture to a temperature range of 150-180°C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
The product, 2-amino-5-nitrobenzonitrile, will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum. The resulting yellow to brown powder is typically of sufficient purity for the subsequent step.[1]
-
Method B: From 6-Nitroisatoic Anhydride
This alternative route involves the ring-opening of 6-nitroisatoic anhydride followed by a series of transformations.
-
Reaction Scheme:
Figure 2: Synthesis of 2-Amino-5-nitrobenzonitrile from 6-Nitroisatoic Anhydride. -
Protocol:
-
Treat 6-nitroisatoic anhydride with aqueous ammonia to facilitate ring-opening and formation of the corresponding anthranilamide.
-
The resulting 2-amino-5-nitrobenzamide is then subjected to dehydration to form the nitrile. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[1][2]
-
Carefully quench the reaction mixture with ice-water.
-
The product will precipitate and can be collected by filtration, washed with water, and dried.
-
| Property | Value | Reference |
| Molecular Formula | C7H5N3O2 | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 200-207 °C | [3][4] |
| Solubility | Sparingly soluble in water and ethanol; soluble in acetone, chloroform, and benzene. | [1] |
Cyclocondensation to form this compound
The key step in forming the quinazoline ring is the reaction of 2-amino-5-nitrobenzonitrile with guanidine. Guanidine provides the N-C-N fragment necessary to complete the pyrimidine ring.
-
Reaction Scheme:
Figure 3: Cyclocondensation to form this compound. -
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile in a high-boiling polar solvent such as dimethylformamide (DMF) or ethylene glycol.
-
Add guanidine hydrochloride or guanidine carbonate and a non-nucleophilic base (e.g., potassium carbonate or sodium ethoxide). The base is crucial to liberate the free guanidine for the reaction.
-
Heat the reaction mixture to reflux (typically 120-150°C) for several hours. Monitor the reaction progress by TLC. The cyclocondensation of guanidines is a well-established method for forming 2-aminopyrimidine rings.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford pure this compound.
-
Synthesis of this compound Derivatives
The this compound core is a versatile starting point for a wide range of derivatives. Key transformations include reduction of the nitro group to an amine and substitution at other positions of the quinazoline ring.
Reduction of the Nitro Group: Synthesis of Quinazoline-2,6-diamine
The reduction of the 6-nitro group to a 6-amino group opens up numerous possibilities for further functionalization, such as acylation, alkylation, or sulfonylation.
-
Reaction Scheme:
Figure 4: Reduction of the 6-nitro group. -
Protocol (Catalytic Hydrogenation):
-
Suspend this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield quinazoline-2,6-diamine.
-
-
Protocol (Chemical Reduction):
-
Dissolve or suspend this compound in an acidic medium, such as a mixture of ethanol and hydrochloric acid.
-
Add a reducing metal, such as tin(II) chloride (SnCl2) or iron powder (Fe), portion-wise at room temperature or with gentle heating.
-
Stir the reaction mixture until the reduction is complete.
-
Carefully basify the reaction mixture with an aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired diamine.
-
N-Acetylation of Quinazoline-2,6-diamine
The 6-amino group can be readily acylated to introduce an acetamide functionality, a common motif in bioactive molecules.
-
Reaction Scheme:
Figure 5: N-Acetylation of the 6-amino group. -
Protocol:
-
Dissolve quinazoline-2,6-diamine in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride. If using an inert solvent like dichloromethane, a base such as triethylamine may be required to scavenge the acid byproduct.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Conclusion
The synthetic protocols outlined in this guide provide a robust and versatile platform for accessing this compound and its derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of these important compounds for biological screening and drug discovery programs. The methods described are based on established chemical transformations and are amenable to scale-up for further development.
References
- 1. Direct C4 and C2 C-H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures for using 6-Nitroquinazolin-2-amine in cell culture
An Application Note and Protocol Guide for the Cellular Investigation of 6-Nitroquinazolin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of quinazoline have been shown to exhibit a wide range of biological activities, including the inhibition of crucial protein kinases like EGFR and the induction of programmed cell death (apoptosis).[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for evaluating the biological effects of this compound in cell culture. While this specific molecule is a fundamental building block, the methodologies outlined herein are based on established, field-proven protocols for characterizing the broader class of quinazoline derivatives, ensuring a robust framework for investigation.[5][6] This guide emphasizes not just the procedural steps but the underlying scientific principles, causality, and the inclusion of self-validating controls to ensure data integrity and reproducibility.
| Compound Handling and Solution Preparation: The Foundation of Reproducibility
The physical and chemical properties of a test compound dictate its behavior in aqueous cell culture media. This compound, like many heterocyclic compounds, may have limited aqueous solubility. Therefore, meticulous preparation of stock and working solutions is paramount to avoid artifacts from compound precipitation or solvent toxicity.[7]
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its broad solubilizing power and relatively low toxicity to cells at minimal concentrations.[8] The primary goal is to create a concentrated stock that allows for significant dilution into the final culture medium, minimizing the final DMSO concentration.
Protocol: Stock and Working Solution Preparation
-
Safety First: Handle the this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Stock Solution (10 mM):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing for 1-2 minutes. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into small-volume, light-protective cryovials to prevent repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for long-term stability.[8]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions from the stock solution directly into complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Critical Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and ideally should be kept below 0.1% to prevent solvent-induced cytotoxicity.[7] A "vehicle control" consisting of medium with the same final DMSO concentration must be included in every experiment to differentiate the effect of the compound from that of the solvent.[8]
-
Troubleshooting: Compound Precipitation
Precipitation upon dilution into aqueous media is a common issue.[7] This occurs when the compound, highly soluble in DMSO, crashes out of solution as the DMSO is diluted.
-
Mitigation Strategy: Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the stock solution dropwise to facilitate rapid mixing and dispersion.[7]
| Experimental Workflow: From Cytotoxicity Screening to Mechanistic Insights
A logical progression of experiments is essential to build a comprehensive biological profile of the compound. The typical workflow begins with broad screening to determine cytotoxic concentrations, followed by more detailed assays to elucidate the mechanism of cell death and effects on cell proliferation.
References
- 1. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
6-Nitroquinazolin-2-amine: A Chemical Probe for Interrogating the TBK1 Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quinazoline Scaffold and the Pursuit of Kinase-Specific Chemical Probes
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] Its rigid structure and capacity for diverse substitutions allow for the development of potent and selective modulators of kinase activity. This guide introduces 6-Nitroquinazolin-2-amine , a quinazoline derivative, as a chemical probe for investigating the biological roles of TANK-binding kinase 1 (TBK1).
TBK1 is a non-canonical IκB kinase that plays a pivotal role in the innate immune system.[3][4] It acts as a central node in signaling pathways that detect pathogenic nucleic acids, leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[4][5] Dysregulation of TBK1 activity has been implicated in a range of diseases, including autoimmune disorders and cancer, making it a compelling target for therapeutic intervention.[3]
A high-quality chemical probe is an invaluable tool for dissecting the complexities of cellular signaling. It allows for the acute and reversible modulation of a target protein's function, providing insights that are complementary to genetic approaches. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound as a chemical probe for the TBK1 pathway.
Synthesis of this compound
The following protocol describes a plausible and efficient synthesis of this compound, adapted from established methods for related quinazoline derivatives.[6] The route begins with the commercially available 2-Amino-5-nitrobenzonitrile and proceeds through a cyclization reaction to form the quinazoline core.
Logical Workflow for Synthesis
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TBK1 Kinase Enzyme System Application Note [promega.jp]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standardized Protocols for the Dissolution and Storage of 6-Nitroquinazolin-2-amine for Preclinical Research
Abstract & Scope
This document provides a detailed technical guide for the dissolution and storage of 6-Nitroquinazolin-2-amine (CAS No. 882670-94-2). As quinazoline derivatives are pivotal scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research, standardized and reproducible preparation of this compound is paramount for generating reliable experimental data.[1][2][3] This guide outlines best practices derived from material safety data, chemical properties of the nitroaromatic and quinazoline classes, and established laboratory procedures to ensure compound integrity, experimental consistency, and operator safety.
Compound Profile & Physicochemical Properties
This compound belongs to the nitroaromatic class of compounds, which are known for their biological activity and, in some cases, their potential for toxicity and mutagenicity.[4][5] The quinazoline core is a key pharmacophore in numerous approved drugs.[1][6] Understanding the compound's fundamental properties is the first step toward effective handling.
| Property | Value | Source |
| CAS Number | 882670-94-2 | [7] |
| Molecular Formula | C₈H₆N₄O₂ | [7] |
| Molecular Weight | 190.16 g/mol | [7] |
| Appearance | Typically a solid crystal or powder, ranging from slightly pale yellow to reddish yellow. | [8] |
| Purity | >96% (Typical) | [9] |
| XLogP3 | 0.8 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 5 | [10] |
Essential Safety & Handling Protocols
This compound and related nitroaromatic compounds require careful handling to minimize exposure and risk.[4][11] The electron-withdrawing nature of the nitro group can make these compounds thermally sensitive and biologically reactive.[12]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[8][13]
-
Ventilation: Handle the solid powder exclusively within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust particles.[14][15]
-
Hazard Identification: The compound is classified as a skin and eye irritant.[8] Avoid direct contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area thoroughly with water.[8][16]
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not discard into the environment.[15]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[8][14]
Dissolution Workflow: Preparing Stock & Working Solutions
The primary challenge in working with novel organic compounds is achieving complete dissolution in a solvent that is compatible with downstream assays. For cell-based and biochemical assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous media at low final concentrations.
Protocol: Preparation of a 50 mM Master Stock Solution in DMSO
This protocol details the steps to create a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions.
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or bath sonicator
Step-by-Step Methodology:
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: In a chemical fume hood, carefully weigh out a precise amount of the solid. For example, to prepare 1 mL of a 50 mM solution, weigh 9.51 mg of the compound (Molecular Weight = 190.16 g/mol ).
-
Calculation: 0.19016 g/mmol * 50 mmol/L * 0.001 L = 0.009508 g = 9.51 mg
-
-
Solubilization: Transfer the weighed solid to an appropriate amber vial. Add the calculated volume of DMSO (e.g., 1 mL for 9.51 mg).
-
Aiding Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Intermittent gentle warming (to 30-37°C) can be applied, but caution is advised as thermal stability is not fully characterized.[12]
-
Verification: Visually inspect the solution against a light source to ensure no solid particulates are visible. A clear, homogenous solution is required.
-
Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes.[13]
Diagram: Dissolution Workflow
Caption: Workflow for preparing stock and working solutions of this compound.
Protocol: Preparation of Working Solutions
Working solutions are prepared immediately before an experiment by diluting the high-concentration stock into the appropriate aqueous buffer or cell culture medium.
Causality Note: It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity. Always prepare a vehicle control (medium/buffer with the same final DMSO concentration) to run in parallel with your experiment.
Storage & Stability Protocols
Proper storage is crucial for maintaining the chemical integrity and biological activity of the compound over time.[13] Incorrect storage can lead to degradation, compromising experimental reproducibility.
| Form | Storage Condition | Duration | Rationale & Best Practices |
| Solid Compound | -20°C or 2-8°C | Long-Term | Store in a tightly sealed container inside a desiccator to protect from moisture and light.[7][13] Low temperatures minimize the rate of potential degradation reactions. |
| DMSO Stock Solution (Aliquots) | -20°C | Up to 6 Months | Store aliquots in tightly capped tubes, protected from light. Avoid repeated freeze-thaw cycles.[9] If any precipitation is observed upon thawing, warm gently and vortex to re-dissolve before use. |
| Aqueous Working Solutions | Not Recommended | N/A | Due to the potential for hydrolysis and lower stability in aqueous media, working solutions should be prepared fresh for each experiment and used immediately. Do not store. |
Diagram: Storage Logic
Caption: Decision logic for the proper storage of solid and solution forms of the compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely in DMSO. | Insufficient solvent volume; compound purity issues; low ambient temperature. | 1. Confirm calculations and add slightly more DMSO. 2. Use a bath sonicator for 15-20 minutes. 3. Gently warm the solution to 37°C while vortexing. |
| Precipitate forms in the assay well. | The compound's solubility limit in the aqueous assay buffer is exceeded. | 1. Lower the final concentration of the compound. 2. Check if the final DMSO concentration is sufficient to maintain solubility (but still non-toxic to the system). 3. Pre-test solubility in the final assay buffer before running a full experiment. |
| Loss of compound activity over time. | Improper storage of stock solution (repeated freeze-thaw, light exposure); degradation in aqueous solution. | 1. Ensure stock solutions are properly aliquoted and stored at -20°C. 2. Always prepare aqueous working solutions immediately before use. |
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 882670-94-2|this compound|BLD Pharm [bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound, 882670-94-2 | BroadPharm [broadpharm.com]
- 10. 6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. globalresearchchem.com [globalresearchchem.com]
- 14. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.ca [fishersci.ca]
Application Notes & Protocols: Utilizing 6-Nitroquinazolin-2-amine in High-Throughput Screening for Kinase Inhibitor Discovery
Abstract
This guide provides a comprehensive framework for the utilization of 6-Nitroquinazolin-2-amine in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1][2] This document details the scientific rationale, step-by-step protocols for biochemical and cell-based assays, and critical data analysis workflows. We present field-proven insights into assay design, focusing on the widely adopted ADP-Glo™ luminescent kinase assay as a primary screening platform.[3][4] Furthermore, we address the potential liabilities associated with nitroaromatic compounds in HTS and provide robust counter-screening strategies to ensure the identification of high-quality, validated hits.[5][6] These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this compound class in their discovery pipelines.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a prominent heterocyclic motif that has been extensively explored in medicinal chemistry due to its diverse pharmacological activities.[7][8] A significant number of these derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[9][10] The dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][8]
Compounds like Gefitinib and Erlotinib, both bearing the quinazoline scaffold, are successful clinical drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] this compound represents a specific starting point or fragment for library synthesis, offering a foundational structure from which to explore structure-activity relationships (SAR) for various kinase targets. The nitro group, while requiring careful characterization to rule out assay interference, can also serve as a chemical handle for further synthetic elaboration.[11] This application note provides the necessary protocols to effectively screen and validate the activity of libraries derived from or including this scaffold.
Compound Profile: this compound
A thorough understanding of the test compound's properties is fundamental to designing a robust screening campaign.
| Property | Value | Source |
| IUPAC Name | This compound | BLD Pharm[12] |
| CAS Number | 882670-94-2 | BLD Pharm[12] |
| Molecular Formula | C₈H₆N₄O₂ | PubChem[13] |
| Molecular Weight | 190.16 g/mol | PubChem[13] |
| Solubility | Soluble in DMSO (recommended stock concentration: 10-20 mM) | General Lab Practice |
| Purity | >95% (verification by LC-MS recommended) | General Lab Practice |
Expert Insight: Before initiating any screening campaign, it is critical to confirm the identity and purity of the compound stock. Impurities can lead to false-positive or false-negative results, consuming significant resources in follow-up studies.[14] A fresh DMSO stock solution should be prepared and, if possible, subjected to a quality control check via LC-MS.
High-Throughput Screening Workflow Overview
A successful HTS campaign is a multi-step process designed to systematically identify and validate true hits from a large compound library. The workflow ensures that initial hits are rigorously tested to eliminate artifacts and confirm on-target activity.
Caption: High-Throughput Screening and Hit Validation Workflow.
Protocol 1: Primary HTS for Kinase Inhibition (ADP-Glo™ Assay)
This protocol describes a universal, high-throughput biochemical assay to identify inhibitors of a kinase of interest. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15] A decrease in the luminescent signal relative to controls indicates inhibition.
Principle of the Assay
The ADP-Glo™ assay is a two-step process.[4][16] First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then quantified in a luciferase/luciferin reaction. The resulting "glow-type" luminescence is proportional to the kinase activity.[15]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Assay Plates: 384-well, white, solid-bottom plates (e.g., Corning #3572).
-
Compound: 10 mM stock of this compound (or library) in DMSO.
-
Kinase: Purified enzyme of interest (e.g., EGFR, SRC, ABL).
-
Substrate: Appropriate peptide or protein substrate for the kinase.[17]
-
ATP: Adenosine 5'-triphosphate solution.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[18]
-
Buffers: Kinase reaction buffer specific to the enzyme.
-
Controls: Staurosporine (positive control/inhibitor), DMSO (negative control/vehicle).
-
Equipment: Acoustic liquid handler (e.g., Echo), automated multichannel pipette or dispenser, plate reader with luminescence detection capabilities.
Step-by-Step Methodology (384-well format)
Causality Behind Choices: This protocol is optimized for a low-volume 384-well format to conserve reagents. The final compound concentration of 10 µM is a standard starting point for primary screens to balance hit identification with minimizing off-target effects.
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of 1 mM compound solution (in DMSO) to the appropriate wells of the 384-well assay plate.
-
For controls, add 50 nL of DMSO to negative control wells (0% inhibition) and 50 nL of a potent inhibitor like Staurosporine (1 mM stock) to positive control wells (100% inhibition).
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be empirically determined, often at or below their respective Km values to maximize inhibitor sensitivity.[17]
-
Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 15 minutes at room temperature.
-
Rationale: Pre-incubating the compound with the enzyme allows for binding to occur before the reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The final concentration should be near the ATP Km for the specific kinase.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.
-
Seal, centrifuge, and incubate for 60 minutes at room temperature.
-
Rationale: A 60-minute reaction time is typically sufficient for linear ADP production without significant substrate depletion.
-
-
Stop Reaction and Deplete ATP:
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Seal, centrifuge, and incubate for 30-60 minutes at room temperature.[18]
-
Rationale: This reagent converts the product (ADP) into a detectable signal (light).
-
-
Data Acquisition:
-
Measure luminescence using a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision). An integration time of 0.5-1 second per well is typical.[4]
-
Data Analysis and Hit Identification
Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19][20] It reflects the separation between the positive and negative control signals.
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; the assay is robust for HTS.[21][22] |
| 0 to 0.5 | Acceptable | Smaller separation; may require more replicates or optimization.[23] |
| < 0 | Unacceptable | Control signals overlap; the assay is not reliable.[21] |
Self-Validation: Each assay plate must have a Z'-factor ≥ 0.5 to be considered valid. Plates that fail this QC metric should be repeated.
Hit Selection
-
Normalization: Calculate the percent inhibition for each compound well relative to the on-plate controls. % Inhibition = 100 * ( 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) )
-
Hit Threshold: A common threshold for identifying initial hits is a value greater than three standard deviations from the mean of the sample population (or a percent inhibition > 50%).
Protocol 2: Hit Confirmation and Dose-Response
Initial hits from the primary screen must be re-tested to confirm activity and determine potency (IC₅₀).
-
Source Fresh Compound: Obtain a fresh, solid sample of the hit compound to rule out degradation or contamination of the original screening stock.
-
Create Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a top concentration of 100 µM.
-
Repeat Assay: Perform the ADP-Glo™ assay as described in Protocol 1, using the serially diluted compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 3: Counter-Screening and Hit Validation
This stage is critical for eliminating false positives and compounds that interfere with the assay technology.[6] The nitro group in this compound makes these counter-screens especially important.[5]
Luciferase Interference Counter-Screen
Rationale: Many compounds, including some nitroaromatics, are known to directly inhibit the luciferase reporter enzyme, leading to a false-positive signal that appears as kinase inhibition.[6][14]
-
Assay Principle: Test the compound's effect on a pre-generated, stable luminescent signal.
-
Methodology:
-
Set up a mock reaction containing ATP and the Kinase Detection Reagent (luciferase/luciferin) to generate a stable light signal.
-
Add the hit compound (at its IC₅₀ and 10x IC₅₀ concentrations).
-
Measure luminescence immediately and after 30 minutes.
-
Interpretation: A significant drop in luminescence indicates direct inhibition of luciferase. Such compounds are assay artifacts and should be deprioritized.
-
Cell-Based Target Engagement & Viability Assays
Rationale: A truly valuable hit must demonstrate activity in a more physiologically relevant cellular context. This confirms cell permeability and on-target activity.
-
Cell-Based Proliferation/Viability Assay:
-
Principle: Screen for compounds that inhibit the proliferation of cancer cells known to be dependent on the kinase target.[8][9]
-
Methodology:
-
Seed cancer cells (e.g., A549 for EGFR) in 384-well plates and allow them to attach overnight.[8]
-
Treat cells with a dose-response of the hit compound for 72 hours.
-
Measure cell viability using a luminescent assay like CellTiter-Glo® (Promega).[8]
-
Interpretation: A potent anti-proliferative effect (low GI₅₀) supports the compound's mechanism of action.
-
-
-
Cell-Based Apoptosis Assay:
-
Principle: Kinase inhibitors often induce programmed cell death (apoptosis) in cancer cells.[24][25] Measuring markers of apoptosis, like caspase-3/7 activity, provides mechanistic validation.[26][27]
-
Methodology:
-
Treat cells with the compound as above for 24-48 hours.
-
Add a reagent like Caspase-Glo® 3/7 (Promega), which contains a luminogenic caspase-3/7 substrate.
-
Measure the resulting luminescence, which is proportional to caspase activity.[26]
-
Interpretation: A dose-dependent increase in caspase activity confirms the induction of apoptosis and strengthens the case for the compound being a genuine kinase inhibitor.
-
-
Caption: Logical Flow for Hit Validation and Artifact Triaging.
Conclusion and Future Directions
This application note provides a robust and self-validating framework for screening this compound and its derivatives for kinase inhibitory activity. By integrating a high-quality biochemical primary assay with essential counter-screening and cell-based validation steps, researchers can confidently identify genuine, on-target inhibitors. The potential for assay interference from the nitro-moiety is proactively addressed, ensuring that resources are focused on the most promising chemical matter. Validated hits from this workflow serve as excellent starting points for medicinal chemistry optimization, with the goal of improving potency, selectivity, and drug-like properties for preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.co.uk [promega.co.uk]
- 11. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]
- 12. 882670-94-2|this compound|BLD Pharm [bldpharm.com]
- 13. 6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. academic.oup.com [academic.oup.com]
- 20. support.collaborativedrug.com [support.collaborativedrug.com]
- 21. rna.uzh.ch [rna.uzh.ch]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 26. A High Throughput Apoptosis Assay using 3D Cultured Cells [mdpi.com]
- 27. tandfonline.com [tandfonline.com]
Application Note: A Comprehensive Guide to Developing and Implementing Assays for 6-Nitroquinazolin-2-amine Activity
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] 6-Nitroquinazolin-2-amine, a specific derivative, presents a unique chemical architecture for exploring novel therapeutic interventions. The presence of the electron-withdrawing nitro group at the 6-position and an amine at the 2-position provides strategic points for chemical modification and interaction with biological targets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret a suite of assays to characterize the biological activity of this compound. We will delve into both biochemical and cell-based methodologies, focusing on the rationale behind experimental choices to build a robust activity profile, with a particular emphasis on its potential as an enzyme inhibitor and anticancer agent, as suggested by studies on analogous compounds.[4]
Foundational Concepts in Assay Development
The initial step in characterizing a novel compound is to select assays that can answer fundamental questions about its biological effects. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the research objective.
-
Biochemical Assays: These assays are performed in a cell-free system and measure the direct interaction between a compound and an isolated biological target, such as a purified enzyme.[5] They are invaluable for determining direct binding affinity and inhibitory potency (e.g., IC50) against a specific molecular target. This approach is crucial for mechanism of action (MOA) studies and for building structure-activity relationships (SAR).[6]
-
Cell-Based Assays: These assays use living cells as the testing system, providing a more physiologically relevant context.[7] They measure the overall effect of a compound on cellular processes, which inherently accounts for factors like cell permeability, metabolic stability, and potential off-target effects.[8] Key readouts include cell viability, proliferation, and apoptosis.[9]
A well-rounded drug discovery campaign integrates both approaches. An initial phenotypic screen might identify the compound's activity, followed by biochemical assays to deconstruct the specific molecular mechanism.
Figure 1: A generalized workflow for characterizing the biological activity of a novel compound, moving from broad cellular screening to specific target validation and mechanistic studies.
Biochemical Assays: Probing Enzyme Inhibition
Rationale: The quinazoline core is a well-established pharmacophore in many approved kinase inhibitors.[3][4] Therefore, a logical first step in elucidating the mechanism of this compound is to screen it against a panel of protein kinases, particularly those implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[4]
Principle of Luminescence-Based Kinase Assays
A common and robust method for measuring kinase activity is to quantify the amount of ATP remaining after a kinase reaction. The assay works on the principle that active kinases consume ATP to phosphorylate their substrates. By adding a reagent that contains luciferase and its substrate, luciferin, the remaining ATP is converted into a luminescent signal. A lower light output indicates higher kinase activity (more ATP consumed) and, conversely, a higher light output indicates kinase inhibition (less ATP consumed).
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials and Reagents:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
This compound (test compound)
-
Staurosporine or a known inhibitor for the target kinase (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Kinase assay buffer (containing MgCl₂, DTT, and other necessary cofactors)
-
ATP solution at a concentration near the Kₘ for the target enzyme
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your compound plate.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate.
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 1-2 µL) of the serially diluted compound, positive control, or DMSO vehicle into the appropriate wells of the assay plate.
-
Add the kinase/substrate master mix to all wells to initiate the pre-incubation. Mix gently.
-
Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step is crucial for the inhibitor to bind to its target.[5]
-
-
Initiate Kinase Reaction: Add the ATP solution to all wells to start the phosphorylation reaction. Mix the plate gently and incubate at the optimal temperature for the enzyme (often 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Low Control: Wells with inhibitor at the highest concentration or no enzyme.
-
High Control: Wells with DMSO vehicle only (representing 0% inhibition).
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Data Presentation: Example Kinase Selectivity Profile
| Kinase Target | IC50 of this compound (nM) | IC50 of Control Inhibitor (nM) |
| EGFR (WT) | 55 | 8 (Gefitinib) |
| EGFR (T790M) | 750 | 25 (Osimertinib) |
| VEGFR2 | 1,200 | 15 (Sunitinib) |
| Aurora A | >10,000 | 22 (Alisertib) |
Table 1: Hypothetical data illustrating how to present the potency and selectivity of this compound against a panel of protein kinases.
Cell-Based Assays: Evaluating Cellular Impact
Rationale: While a biochemical assay confirms target engagement, a cell-based assay is essential to verify that the compound can enter cells and exert a biological effect.[7][8] The MTT assay is a widely used, robust colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]
Cell Viability and Cytotoxicity (MTT Assay)
Principle: In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[12] These crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of viable cells.[9]
Figure 2: Step-by-step experimental workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
Materials and Reagents:
-
Human cancer cell line (e.g., A549 lung carcinoma)[4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and a positive control cytotoxic drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control wells.[13]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[14]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Mix gently on a plate shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
Further Mechanistic Cell-Based Assays
If the MTT assay reveals significant cytotoxic activity, subsequent assays are necessary to determine the mechanism of cell death.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Anticancer Effects of 6-Nitro-4-Substituted Quinazolines
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1][2] Its rigid structure and ability to form key interactions with the ATP-binding pockets of various protein kinases have made it a focal point for the development of targeted cancer therapies.[1][2][3] Among the vast library of quinazoline derivatives, 6-nitro-4-substituted quinazolines have emerged as a promising class of compounds with potent anticancer activities. The introduction of a nitro group at the 6-position can significantly influence the compound's electronic properties and biological activity, often enhancing its cytotoxic effects.[4]
These compounds frequently exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways, as well as the downstream PI3K/Akt/mTOR cascade.[5][6][7][8] Dysregulation of these pathways is crucial for tumor development, proliferation, angiogenesis, and metastasis.[1][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocols to effectively study the anticancer effects of novel 6-nitro-4-substituted quinazolines.
Part 1: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the foundational step in characterizing the anticancer potential of 6-nitro-4-substituted quinazolines. This involves assessing their cytotoxicity against a panel of cancer cell lines and elucidating their mechanism of action.
Cell Viability and Cytotoxicity Assays
The initial screening of novel compounds involves determining their cytotoxic effects on various cancer cell lines. The choice of cell lines should be rational and based on the-expression levels of the putative targets (e.g., EGFR, VEGFR-2).
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colorectal carcinoma, MCF-7 - breast adenocarcinoma)[5][11][12]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
6-nitro-4-substituted quinazoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-nitro-4-substituted quinazoline compounds in a complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib or Erlotinib).[11]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Test Compound 1 | A549 | Value |
| HCT-116 | Value | |
| MCF-7 | Value | |
| Gefitinib | A549 | Value |
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism of cell death. Many quinazoline derivatives induce apoptosis and/or cause cell cycle arrest.[5][13][14]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the 6-nitro-4-substituted quinazoline for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain DNA and determine the cell cycle distribution.[12]
Materials:
-
Cancer cells treated with the test compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. Some studies have shown that 6-nitro-4-substituted quinazolines can cause cell cycle arrest at the G2/M phase.[5][14]
Visualization of Experimental Workflow:
Caption: A typical workflow for the in-vitro evaluation of anticancer compounds.
Part 2: Target Validation and Signaling Pathway Analysis
To understand the molecular mechanism of action, it is crucial to investigate the effect of the compounds on their putative protein targets and downstream signaling pathways.
Kinase Inhibition Assays
For compounds designed to target specific kinases like EGFR or VEGFR-2, direct enzyme inhibition assays are essential.[5][15][16]
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, set up the kinase reaction containing the EGFR enzyme, substrate, and various concentrations of the test compound.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to assess the phosphorylation status and expression levels of key proteins in signaling pathways.[17][18][19][20]
Protocol 5: Western Blot for PI3K/Akt/mTOR Pathway Proteins
This protocol details the steps to analyze the effect of the test compounds on the PI3K/Akt/mTOR signaling pathway.[7][21][22][23]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration.[17]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Visualization:
Caption: Inhibition of EGFR and the PI3K/Akt/mTOR pathway by 6-nitro-4-substituted quinazolines.
Part 3: In Vivo Antitumor Efficacy
Promising candidates from in vitro studies should be evaluated for their antitumor efficacy in vivo using animal models.[24] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[25][26]
Protocol 6: Human Tumor Xenograft Model
This protocol outlines the general procedure for establishing and using a xenograft model to assess the in vivo efficacy of a test compound.[27]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., A549 or HCT-116)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., Gefitinib)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer the test compound, vehicle, and positive control drug to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | 0 |
| Test Compound (Dose 1) | Value | Value |
| Test Compound (Dose 2) | Value | Value |
| Positive Control | Value | Value |
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of 6-nitro-4-substituted quinazolines as potential anticancer agents. A systematic approach, from initial cytotoxicity screening to in vivo efficacy studies, is essential for identifying and characterizing promising drug candidates. The causality-driven experimental design, coupled with robust data analysis, will ensure the generation of reliable and translatable results for advancing novel cancer therapeutics.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitroquinazolin-2-amine
Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and systematically improve your product yield and purity.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry for the development of therapeutic agents, including potent enzyme inhibitors. While its synthesis appears straightforward, achieving high yields consistently can be challenging. Common issues include incomplete reactions, formation of persistent impurities, and difficulties in product isolation. This guide provides field-proven insights and protocols to overcome these obstacles.
The primary synthetic route involves the cyclization of an appropriate aminobenzonitrile precursor. The general workflow is depicted below.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low, and TLC analysis shows a complex mixture of spots. Where should I start troubleshooting?
A1: A low yield with multiple byproducts points to issues with reaction specificity and conditions. The most critical parameters to investigate are temperature, solvent, and reaction time.
-
Temperature Control: The formation of heterocyclic amines is highly sensitive to temperature.[1] While higher temperatures can accelerate the reaction, they often promote side reactions and degradation, leading to a complex product mixture and lower yields of the desired compound. Conversely, a temperature that is too low may result in an incomplete reaction.[2] A systematic optimization of the reaction temperature is crucial. For many quinazoline syntheses, reflux conditions are employed, but the optimal temperature must be determined empirically for your specific setup.[2][3]
-
Solvent Choice: The solvent not only dissolves the reactants but can also participate in the reaction mechanism, for instance, by acting as a proton source. Acetic acid is a frequently used solvent in quinazoline synthesis because it serves as an effective medium and an acid catalyst.[3][4] However, other solvents should be considered, as they can significantly influence the reaction outcome.[2]
-
Reaction Time: It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). Stopping the reaction too early will leave unreacted starting materials, while extending it for too long can lead to the formation of degradation products. The optimal reaction time is the point at which the starting material is consumed, and the product concentration is at its maximum.[5]
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Q2: My reaction seems to stall, leaving a significant amount of unreacted 2-amino-5-nitrobenzonitrile. How can I drive the reaction to completion?
A2: An incomplete reaction is a common hurdle. Here are several strategies to push the equilibrium towards the product:
-
Stoichiometry of Reagents: Ensure the cyclization reagent (e.g., formamidine acetate, guanidine hydrochloride) is used in the correct stoichiometric ratio, or even in slight excess, to ensure the complete conversion of the limiting reactant, 2-amino-5-nitrobenzonitrile.
-
Choice of Cyclization Reagent: The reactivity of the cyclization agent is key. For instance, starting from 2-amino-4-nitrobenzonitrile, the intermediate (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide can be formed using DMF-DMA, which then reacts with an amine to form the quinazoline ring.[3][4] This two-step approach can sometimes offer better control and higher yields than a one-pot reaction with formamidine.
-
Catalysis: Most syntheses of this type are acid-mediated.[6] If you are using a neutral solvent, the addition of a catalytic amount of an acid like glacial acetic acid or p-toluenesulfonic acid can significantly accelerate the reaction.[7] In recent years, transition-metal catalysts have also been employed for quinazoline synthesis, offering high efficiency under milder conditions.[8][9]
Q3: I am struggling with the purification. The crude product is an oily residue or is difficult to recrystallize. What are the recommended procedures for isolation and purification?
A3: Effective purification is critical for obtaining a high-quality final product.
-
Initial Workup: A common procedure following a reaction in an acidic solvent like acetic acid is to cool the mixture and then neutralize it carefully with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[4] This step neutralizes the acid catalyst and precipitates the crude product. The solid can then be collected by filtration.
-
Recrystallization: This is the most powerful technique for purifying the final solid product. Ethanol is frequently reported as a suitable solvent for recrystallizing quinazoline derivatives.[3][7] The key is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which facilitates the formation of well-defined crystals while impurities remain in the solution. If the product remains oily, a solvent/anti-solvent system (e.g., dissolving in ethanol and adding water dropwise until turbidity persists) may be effective.
Frequently Asked Questions (FAQs)
Q1: What is the impact of the nitro group's position on the reactivity of the starting material?
A1: The position of the electron-withdrawing nitro group has a significant electronic effect on the reactivity of the precursor molecule. In 2-amino-5-nitrobenzonitrile, the nitro group is para to the amino group, which deactivates the aromatic ring towards electrophilic attack but also influences the nucleophilicity of the amino group. This electronic property is a key factor in the cyclization reaction and can affect the required reaction conditions compared to unsubstituted or differently substituted precursors.[10]
Q2: Can microwave-assisted synthesis be used to improve the yield?
A2: Yes, microwave-assisted synthesis is an excellent strategy for improving the yields of many heterocyclic syntheses, including those for quinazolinones. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner products by minimizing the formation of thermal degradation byproducts.[11]
Q3: Are there alternative, more "green" synthetic routes available?
A3: Green chemistry principles are increasingly important in modern synthesis. For quinazolines, this has led to the development of protocols that use greener solvents (like water or ethanol), reusable catalysts, and more energy-efficient conditions.[12] Copper-catalyzed dehydrogenative coupling reactions, for example, provide an environmentally benign route to quinazolinones from readily available starting materials.[13]
Optimized Protocol: Synthesis from 2-Amino-5-nitrobenzonitrile
This protocol is a synthesized methodology based on established procedures for similar quinazoline derivatives.[3][4]
Step 1: Formation of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide
-
To a solution of 2-amino-5-nitrobenzonitrile (1.0 eq) in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture under reflux and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate directly or can be isolated by removing the solvent under reduced pressure.
Step 2: Cyclization to this compound
-
The crude intermediate from Step 1 is dissolved in glacial acetic acid.
-
Add a source of ammonia, such as ammonium acetate (2.0-3.0 eq).
-
Heat the reaction mixture under reflux (e.g., at 120°C) for several hours (typically 2-6 hours), monitoring by TLC.[3]
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize carefully with a saturated solution of sodium bicarbonate until gas evolution ceases and a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
Data Summary: Effect of Reaction Conditions on Yield
The following table summarizes the general effects of key parameters on the synthesis of quinazoline derivatives, as inferred from the literature.
| Parameter | Condition | Expected Effect on Yield | Potential Drawbacks | Reference(s) |
| Temperature | Low (e.g., Room Temp) | Low | Very slow or incomplete reaction | [2] |
| High (e.g., Reflux) | High | Increased byproduct formation, potential degradation | [1][2] | |
| Solvent | Acetic Acid | Good to Excellent | Can require neutralization during workup | [2][3][4] |
| Ethanol | Moderate | May require a catalyst | [3] | |
| DMF | Moderate to Good | High boiling point, can be difficult to remove | [14] | |
| Reaction Time | Short | Low | Incomplete conversion of starting material | [5] |
| Optimal (TLC monitored) | High | - | [4][5] | |
| Excessive | Decreased | Product degradation | [5] |
References
- 1. Effect of cooking time and temperature on the heterocyclic amine content of fried beef patties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 13. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 6-Nitroquinazolin-2-amine
Welcome to the technical support center for the purification of crude 6-Nitroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final product. Crude this compound, depending on the synthetic route, can contain a variety of impurities, including unreacted starting materials, isomers, and over-nitrated byproducts. This guide will walk you through the common challenges and provide robust solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 2-amino-5-nitrobenzonitrile or related precursors.
-
Positional Isomers: During nitration reactions, isomers such as 8-nitroquinazolin-2-amine can be formed.[1]
-
Over-nitrated Products: Under harsh nitrating conditions, dinitro-derivatives like 6,8-dinitroquinazolin-2-amine may be generated.[1]
-
Hydrolysis Products: The quinazoline ring can be susceptible to hydrolysis, leading to the formation of quinazolinone byproducts, especially at elevated temperatures or in the presence of water.[1]
Q2: What is the best initial approach to purify crude this compound?
A2: For a solid organic compound like this compound, recrystallization is often the most efficient and scalable first-pass purification technique.[2] If recrystallization fails to provide the desired purity, column chromatography is a powerful secondary method. For certain impurity profiles, an acid-base extraction can also be highly effective.
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for solvent screening would include polar protic solvents like ethanol or isopropanol, as related 6-nitro-4-substituted aminoquinazoline derivatives have been successfully recrystallized from isopropanol.[3] A systematic solvent screening with small amounts of your crude material is highly recommended.
Q4: My compound is a polar amine. Will I face challenges with column chromatography on silica gel?
A4: Yes, it is very likely. The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Reduce the solvent volume by evaporation and allow the solution to cool again.- Add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.- Try a different solvent or a mixed solvent system. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The crude material has a high impurity level, causing a significant melting point depression. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a lower-boiling point solvent.- Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| The yield is very low. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The crude material was not very pure to begin with. | - Cool the filtrate in an ice bath to try and recover more product.- Concentrate the mother liquor and attempt a second recrystallization.- Analyze the purity of your crude material to set realistic yield expectations. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Significant peak tailing. | - Strong interaction between the basic amine and acidic silica gel. | - Add a basic modifier to the eluent: Incorporate 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide in your mobile phase.[4] A common eluent system for polar amines is a gradient of dichloromethane (DCM) and methanol (MeOH) with a small percentage of a basic modifier (e.g., 90:9:1 DCM:MeOH:NH₄OH).[4]- Use a different stationary phase: Consider using neutral alumina or a commercially available amine-functionalized silica gel.[4] |
| The compound does not move from the baseline. | - The eluent is not polar enough. | - Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol in a DCM/methanol system.- Ensure a basic modifier is included in your eluent to reduce strong adsorption to the silica. |
| Poor separation of the desired product from impurities. | - The chosen eluent system does not provide adequate resolution. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities.- Consider using a different stationary phase like neutral alumina, which may offer different selectivity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and may require optimization based on the specific impurities and their concentrations in your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol is designed to address the challenges of purifying a polar amine on silica gel.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Eluent system (e.g., DCM/MeOH with 1% triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel in the non-polar component of your eluent system.
-
Pre-elute the column with your starting mobile phase, ensuring it contains the basic modifier (e.g., 1% TEA).
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the column.
-
Begin eluting with your chosen mobile phase, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for purifying crude this compound.
References
Technical Support Center: Synthesis of Quinazoline Derivatives
Welcome to the Technical Support Center for the synthesis of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. As a privileged structure in numerous therapeutic agents, mastering the synthesis of quinazolines is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are efficient, reproducible, and successful.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses specific, high-frequency issues encountered during the synthesis of quinazolines, organized in a practical question-and-answer format. Each answer provides a causal explanation for the problem and offers validated, step-by-step protocols for resolution.
Issue 1: Low Yields in Classical Annulation Reactions
Question: My Friedländer (or Niementowski) reaction is resulting in very low yields of the desired quinazoline product. What are the common causes and how can I improve conversion?
Answer: Low yields in these classical condensation reactions are a frequent challenge, often stemming from suboptimal reaction conditions, poor substrate reactivity, or the presence of inhibitors. A systematic evaluation of your reaction parameters is the first step in troubleshooting.[1][2][3]
Potential Cause 1: Inefficient Catalyst System or Suboptimal Temperature
The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly dependent on the choice and activity of the catalyst.[4][5] Similarly, the Niementowski reaction, a thermal condensation of an anthranilic acid with an amide, is highly sensitive to temperature.[1][6]
-
Causality: Acid or base catalysts in the Friedländer synthesis activate the carbonyl and methylene groups, respectively, facilitating the initial aldol condensation and subsequent cyclization.[5][7] If the catalyst is inappropriate for the substrate's electronic properties (e.g., a weak acid for an electron-deficient amine) or the temperature is too low, the activation energy barrier will not be overcome, leading to poor conversion.[2] Conversely, excessively high temperatures, especially in the Niementowski synthesis, can cause decomposition of starting materials or the desired product.[1]
-
Solution: Systematic Optimization of Catalyst and Temperature
-
Catalyst Screening: If using a Friedländer approach, screen a panel of catalysts. Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃) are excellent starting points.[7][8] Molecular iodine has also proven to be a highly efficient catalyst for this transformation.[9]
-
Temperature Screening: Set up several small-scale parallel reactions at different temperatures (e.g., 50 °C, 80 °C, 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that balances reaction rate with minimal byproduct formation.[2]
-
Data Presentation: Comparison of Catalysts for Friedländer Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH (10) | Solvent-free | 120 | 0.75 | 94 | Jia et al., 2006[9] |
| Iodine (10) | Ethanol | Reflux | 3 | 92 | Wu et al., 2006[9] |
| Zr(OTf)₄ (5) | Ethanol/Water | 60 | 1.5 | >88 | Kolvari et al. |
| NiO Nanoparticles | Ethanol | 80 | 0.04 (2.5 min) | 95 | Palakshi Reddy et al.[4] |
| AlKIT-5 | Ethanol | 80 | 5 | 90 | Chauhan et al.[4] |
Potential Cause 2: Presence of Water
Many quinazoline syntheses involve condensation steps where water is eliminated. According to Le Châtelier's principle, the presence of water in the reaction mixture can inhibit the reaction equilibrium, preventing it from going to completion.[1]
-
Causality: Water can hydrolyze starting materials or intermediates. In acidic or basic conditions, the quinazoline ring itself can be susceptible to hydrolysis, opening up to form 2-aminobenzaldehyde derivatives.[1][10]
-
Solution: Implementation of Anhydrous Reaction Conditions This protocol ensures the exclusion of atmospheric and solvent-borne moisture, which is critical for driving condensation reactions to completion.
Experimental Protocol: Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all reaction glassware (round-bottom flask, condenser, etc.) in an oven at >120 °C for a minimum of 4 hours and allow to cool in a desiccator over a drying agent.
-
Solvent & Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried over appropriate agents (e.g., molecular sieves). Ensure all solid reagents are dry.
-
Assembly: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use rubber septa on all openings.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Transfer solid reagents quickly or within a glove box/bag to minimize atmospheric exposure.
-
Execution: Maintain a positive inert gas pressure throughout the reaction by connecting the apparatus to a nitrogen/argon line with an oil bubbler.
-
Mandatory Visualization: Troubleshooting Workflow for Low Yields
Caption: A general troubleshooting workflow for addressing low yields.
Issue 2: Formation of Intractable Side Products
Question: My reaction produces a complex mixture with significant byproducts, making purification of my target quinazoline derivative extremely difficult. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is often a consequence of the inherent reactivity of the starting materials under the chosen reaction conditions. Identifying the structure of the main byproduct is key to diagnosing and solving the problem.
Potential Side Reaction 1: Aldol Self-Condensation (Friedländer Synthesis)
When using a ketone with two α-methylene groups in a base-catalyzed Friedländer synthesis, the ketone can react with itself in an aldol condensation faster than it reacts with the 2-aminoaryl carbonyl compound.[4]
-
Causality: The base abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone. This competes directly with the desired reaction pathway.
-
Solution:
-
Switch to Acid Catalysis: Acid-catalyzed conditions do not typically promote ketone self-condensation to the same extent. Catalysts like p-TsOH or molecular iodine are excellent alternatives.[7][9]
-
Use a Pre-formed Imine: Instead of the 2-aminoaryl ketone, use its corresponding imine derivative. This avoids the need for basic conditions that favor self-condensation.[5]
-
Slow Addition: If base catalysis is required, add the ketone slowly to the reaction mixture containing the 2-aminoaryl ketone and the base. This keeps the instantaneous concentration of the ketone low, disfavoring the bimolecular self-condensation reaction.
-
Potential Side Reaction 2: Quinoline Formation (Friedländer Synthesis)
A common issue is the unintended formation of quinoline byproducts instead of the desired quinazoline. This arises from the similarity in starting materials to those used in the Niementowski quinoline synthesis.[1]
-
Causality: The reaction mechanism for both quinoline and quinazoline formation can be similar. The precise reaction conditions (catalyst, temperature, solvent) dictate which cyclization pathway is favored. Detailed mechanistic studies suggest the initial step is a slow intermolecular aldol condensation, followed by rapid cyclization and dehydration.[11] Subtle shifts in this pathway can lead to the alternative heterocycle.
-
Solution: Careful Control of Reaction Parameters Strict adherence to literature-validated protocols for quinazoline synthesis is critical. Ensure that the chosen catalyst and solvent system are known to selectively produce quinazolines over quinolines for your specific substrate class.
Mandatory Visualization: Competing Reaction Pathways
Caption: Desired quinazoline pathway versus a common side reaction.
Section 2: Modern Synthetic Methods & Purification
This section covers advanced topics, including modern, high-efficiency synthetic methods and critical downstream processing challenges.
Issue 3: Inefficient Metal-Catalyzed Cross-Coupling Reactions
Question: My palladium-catalyzed Suzuki coupling to install an aryl group on a halo-quinazoline is inefficient, with low conversion and catalyst decomposition. What should I troubleshoot?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Their success hinges on the fine-tuning of the catalyst, ligand, base, and solvent to match the electronic and steric properties of the substrates.[12]
Potential Cause 1: Inappropriate Ligand or Catalyst System
The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition (e.g., formation of inactive palladium black).
-
Causality: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, DavePhos) are often required to promote the coupling of sterically hindered or electronically deactivated halo-quinazolines.[12] The wrong ligand can lead to slow reaction rates or catalyst deactivation. For some substrates, Z-to-E isomerization can be a side reaction dictated by the ligand choice.[13]
-
Solution: Ligand and Solvent Screening
-
Ligand Screening: Test a panel of phosphine ligands. Start with a versatile ligand like DavePhos, which has shown efficacy for coupling electron-deficient substrates.[12]
-
Solvent Choice: The solvent can dramatically affect reaction outcomes. While traditional solvents like toluene and dioxane are common, consider greener, polar aprotic solvents like N-methylpyrrolidone (NMP) or propylene carbonate, which can improve yields, especially for challenging couplings.[12][14]
-
Microwave Irradiation: Microwave-assisted Suzuki couplings can dramatically reduce reaction times (from hours to minutes) and improve yields, often using a stable catalyst like Pd(PPh₃)₄ without an additional ligand.[15]
-
Potential Cause 2: Residual Palladium in the Final Product
Removing palladium residues to meet regulatory limits (<10 ppm for oral APIs) is a critical challenge in pharmaceutical chemistry.[16] Standard purification methods like chromatography or crystallization are often insufficient.[16][17]
-
Causality: Palladium can exist in multiple oxidation states and form various soluble complexes within the reaction mixture, making it difficult to remove completely by simple filtration or extraction.
-
Solution: Use of Metal Scavengers Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, effectively sequestering it from the product solution.
Experimental Protocol: Palladium Removal with a Thiol-Based Scavenger
-
Reaction Completion: Once the coupling reaction is complete (as monitored by TLC/LC-MS), cool the mixture to room temperature.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-supported scavenger to the crude reaction mixture. A typical loading is 3-5 equivalents relative to the initial palladium loading.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the solid scavenger and any precipitated palladium.
-
Work-up: Wash the filter cake with fresh solvent. Combine the filtrate and washings, and proceed with standard work-up and purification.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm removal to the desired level.[18]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for quinazolines? A: Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating: significantly reduced reaction times (minutes vs. hours), often improved yields, and cleaner reaction profiles with fewer byproducts.[6][19][20] For reactions like the Niementowski synthesis, which traditionally require high temperatures and long durations, microwave heating can provide rapid, localized superheating to drive the reaction efficiently without causing bulk thermal decomposition.[19] Many protocols also benefit from being solvent-free, which simplifies work-up and aligns with green chemistry principles.[19][21]
Q2: How do I choose the right solvent for my quinazoline synthesis? A: Solvent selection is critical and depends on several factors.[2] First, ensure all reactants are fully soluble at the reaction temperature to enable efficient mixing and interaction.[1] For polar starting materials, high-boiling point aprotic solvents like DMF, DMSO, or NMP are often effective.[1][3] For less polar substrates, toluene or dioxane may be more suitable.[1] For modern metal-catalyzed reactions, the solvent can also influence catalyst stability and activity. Always consult literature for protocols involving similar substrates as a starting point for your own solvent screening.[2]
Q3: My purified quinazoline product appears to be hydrolyzing or decomposing during work-up or storage. How can I prevent this? A: The quinazoline core can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can open the pyrimidine ring.[1][10] During aqueous work-up, ensure you neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic layers.[1] When concentrating the product, use moderate temperatures on the rotary evaporator. For storage, keep the purified compound in a cool, dry, dark place, preferably under an inert atmosphere if it is particularly sensitive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Quinazoline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 21. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 6-Nitroquinazolin-2-amine
Welcome to the technical support center for the synthesis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
The most direct and widely adopted method is the acid-catalyzed cyclocondensation of 2-amino-5-nitrobenzonitrile with cyanamide. This approach is favored for its high atom economy and the relative accessibility of the starting materials. The reaction proceeds by activating the nitrile group of 2-amino-5-nitrobenzonitrile towards nucleophilic attack by cyanamide, followed by an intramolecular cyclization to form the quinazoline ring.
Q2: Can you illustrate the proposed reaction mechanism?
Certainly. The reaction is believed to proceed through an initial acid-catalyzed activation of the nitrile, followed by nucleophilic addition of cyanamide to form a guanidine-like intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final aromatic product.
Stability of 6-Nitroquinazolin-2-amine in different solvents and pH
Technical Support Center: 6-Nitroquinazolin-2-amine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this compound into their experimental workflows. As a substituted quinazoline, this molecule possesses a chemically rich scaffold of interest in various therapeutic areas. However, its stability can be influenced by environmental factors such as solvent choice, pH, light, and temperature.
This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated experimental workflows to help you navigate potential stability challenges. Our goal is to equip you with the knowledge to ensure the integrity of your sample, the reliability of your data, and the success of your research.
Part 1: Frequently Asked Questions (FAQs) on Handling & Stability
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My solid sample of this compound has changed color from light yellow to a darker brown. What does this indicate?
A1: A visible change in color, such as darkening or browning, is a primary indicator of potential chemical degradation.[1] For nitroaromatic compounds, this is often linked to exposure to light (photodegradation) or elevated temperatures.[1][2] It is also crucial to rule out contamination. We recommend verifying the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before further use.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure maximum stability and shelf-life, this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry environment.[1][3] Recommended conditions are 2-8°C in a desiccator.[3][4] For enhanced protection against oxidative degradation, consider backfilling the storage vial with an inert gas like argon or nitrogen.[1]
Q3: Which solvents are recommended for preparing stock solutions? What should I avoid?
A3: The choice of solvent is critical for maintaining the stability of the compound in solution. While specific solubility data is not extensively published, related quinazoline derivatives show good solubility in polar aprotic solvents.
| Recommended Solvents | Solvents to Use with Caution | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Protic Solvents (e.g., Methanol, Ethanol) | DMSO is generally an excellent choice for creating high-concentration stock solutions for long-term storage at -20°C or -80°C. |
| N,N-Dimethylformamide (DMF) | Aqueous Buffers (especially at pH extremes) | Protic solvents can potentially participate in degradation reactions, especially during long-term storage. Aqueous solutions should be prepared fresh from a DMSO stock and used promptly, as the quinazoline ring can be susceptible to hydrolysis, particularly when heated or at non-neutral pH.[5][6] |
Q4: I am observing a decline in the purity of my this compound stock solution over time. What is the likely cause?
A4: A gradual loss of purity in solution is typically due to chemical degradation. The primary suspects are hydrolysis, oxidation, or photodegradation. Nitroaromatic compounds are known to be photoreactive.[2] If the solution is not protected from light, photodegradation is a strong possibility. Furthermore, the quinazoline core can be susceptible to hydrolysis, a process that can be accelerated by acidic or basic conditions, even if present in trace amounts as impurities within the solvent or on the glassware.[5][6]
Part 2: Troubleshooting Guide for Experimental Instability
This section provides a logical workflow for identifying and resolving stability issues encountered during your experiments.
Q5: I am seeing new, unexpected peaks in my HPLC or LC-MS analysis. How can I determine the cause of this degradation?
A5: The appearance of new analytical peaks strongly suggests the formation of degradation products. To diagnose the root cause, a systematic approach is necessary. The following workflow can help you pinpoint the specific stress factor—pH, light, temperature, or oxidation—responsible for the instability.
Caption: Troubleshooting workflow for identifying degradation sources.
Q6: What are the likely degradation pathways for this compound?
A6: Based on the chemistry of the quinazoline core and the nitroaromatic group, two primary degradation pathways are plausible under forced conditions:
-
Hydrolysis of the Quinazoline Ring: In strong acidic or basic aqueous media, particularly with heating, the pyrimidine ring of the quinazoline scaffold can undergo hydrolytic cleavage.[5][6] This would lead to the formation of substituted 2-aminobenzaldehyde or 2-aminobenzoic acid derivatives.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur under certain oxidative (paradoxically) or reductive conditions, or via photodegradation pathways.[1][2] This would result in the formation of the corresponding 6-aminoquinazolin-2-amine or intermediate nitroso species.
Caption: Plausible degradation pathways for this compound.
Part 3: Experimental Protocols
To proactively understand the stability profile of this compound, a forced degradation study is the most effective approach. This is a regulatory requirement for drug development and provides invaluable data on the intrinsic stability of a molecule.[7][8]
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.[7]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Calibrated pH meter, HPLC-UV/PDA or LC-MS system, photostability chamber, heating block/oven.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]
- 4. 1687-52-1(6-Methylquinazolin-2-amine) | Kuujia.com [kuujia.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: 6-Nitroquinazolin-2-amine Experiments
Welcome to the technical support guide for 6-Nitroquinazolin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this important heterocyclic compound. The quinazoline scaffold is a cornerstone in medicinal chemistry, and successful experimentation relies on a nuanced understanding of its reactivity.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound featuring a quinazoline core structure, which is a fusion of benzene and pyrimidine rings.[1] The key functional groups are an amino group at position 2 and a nitro group at position 6. This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. They serve as versatile building blocks for synthesizing a wide range of bioactive molecules, including potent kinase inhibitors for cancer therapy.[2][3] The quinazoline framework can mimic the purine ring of ATP, allowing its derivatives to target the ATP-binding sites of various enzymes.[2]
Q2: What are the critical safety precautions for handling this compound?
A2: As with any nitroaromatic compound, this compound should be handled with care. It is essential to use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before beginning any experiment.
Q3: What is a common synthetic route for this compound and what is the expected yield?
A3: A prevalent method for synthesizing quinazoline derivatives involves the cyclocondensation of appropriately substituted precursors. While specific protocols for this compound can vary, a general approach might involve the reaction of a 2-amino-5-nitrobenzonitrile derivative with a source of formamidine. Yields are highly dependent on the specific reagents, reaction conditions (temperature, solvent, catalyst), and purification methods. Literature reports for similar quinazoline syntheses show a wide range of yields, from moderate to excellent (e.g., 50% to over 90%), which underscores the need for careful optimization.[1][4]
Synthesis Troubleshooting
Q4: My synthesis of a 6-nitroquinazoline derivative is resulting in a very low yield. What are the common causes?
A4: Low yields in quinazoline synthesis are a frequent issue and can stem from several factors.[5] Consider the following troubleshooting steps:
-
Reagent Quality and Moisture: Ensure all starting materials and solvents are pure and anhydrous. Water can interfere with many condensation reactions and may lead to hydrolysis of intermediates or the final quinazoline ring.[5][6]
-
Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to the decomposition of starting materials or the formation of undesired byproducts.[5] Conversely, if the temperature is too low, the reaction may not proceed to completion. It is advisable to increase the temperature in small increments (5-10°C) while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Reaction Time: The reaction may require more time than initially planned. Monitor the consumption of starting materials at regular intervals to determine the optimal reaction time.
-
Solubility Issues: Poor solubility of reactants can significantly hinder the reaction rate. Select a solvent in which all reactants are fully soluble at the chosen reaction temperature.[5]
-
Atmosphere: The quinazoline nitrogen can be susceptible to oxidation.[5] If you suspect oxidative side reactions, conduct the experiment under an inert atmosphere, such as nitrogen or argon.[5]
Q5: I'm observing unexpected byproducts in my reaction. What could they be and how can I minimize them?
A5: Byproduct formation is a common challenge, particularly in electrophilic nitration or multi-step syntheses.
-
Positional Isomers: During nitration of a quinazoline core, nitration can occur at other positions, such as C8, leading to isomers like 8-Nitroquinazoline.[6] To minimize this, maintain a low reaction temperature (0-5 °C) and use a controlled stoichiometry of the nitrating agent.[6]
-
Over-Nitration: Using excessive nitrating agents or high temperatures can lead to dinitrated products, such as 6,8-Dinitroquinazoline.[6]
-
Quinazolinone Derivatives: The presence of water or elevated temperatures can cause hydrolysis of the quinazoline ring, resulting in the formation of quinazolinone byproducts.[5][6] Using anhydrous conditions is crucial to prevent this.
-
N-Oxides: Oxidation of the quinazoline nitrogen can lead to N-oxide byproducts.[5][7] Performing the reaction under an inert atmosphere can help mitigate this issue.[5]
Below is a troubleshooting workflow to address common synthesis issues.
Caption: Troubleshooting workflow for synthesis.
Purification & Characterization Troubleshooting
Q6: I am having difficulty purifying this compound by column chromatography. How can I improve separation?
A6: Poor separation during column chromatography is often due to an inappropriate solvent system or stationary phase.
-
Solvent System (Mobile Phase): The polarity of your eluent is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting point for compounds like this might be a 7:3 to 9:1 mixture of hexane:ethyl acetate. Run TLC plates with various solvent ratios to find the optimal system that gives good separation (Rf values between 0.2 and 0.5 and good spot separation).
-
Stationary Phase: While silica gel is most common, if you are struggling to separate closely related isomers, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds and may resolve isomers that co-elute on silica.[6]
Q7: The melting point of my synthesized product is broad or lower than the literature value. What does this indicate?
A7: A broad or depressed melting point is a classic indicator of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. To address this:
-
Recrystallize the Sample: This is the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point, while the impurities remain either soluble or insoluble at all temperatures. Ethanol is often a good starting point for recrystallizing quinazoline derivatives.[1]
-
Re-evaluate Characterization Data: If recrystallization does not sharpen the melting point, re-examine your NMR, IR, and Mass Spec data to identify the persistent impurity.
Q8: My ¹H NMR spectrum shows unexpected peaks. How can I identify the contaminants?
A8: Unexpected peaks in an NMR spectrum can arise from residual solvent, starting materials, or reaction byproducts.
-
Residual Solvents: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).
-
Starting Materials: Compare the spectrum of your product to the spectra of your starting materials to see if any unreacted reagents are present.
-
Byproducts: As discussed in Q5, byproducts like positional isomers or quinazolinones can form. Analyze the splitting patterns and integration of the unexpected peaks. For example, a different substitution pattern on the aromatic ring will alter the characteristic doublet and multiplet signals.
-
2D NMR: If the spectrum is complex, consider running 2D NMR experiments like COSY (to identify proton-proton couplings) or HSQC/HMBC (to correlate protons with carbons) for a more definitive structural elucidation.
Key Experimental Protocols
General Synthesis of a 4-Substituted-6-Nitroquinazoline Derivative
This protocol is a generalized example based on literature procedures for similar compounds and may require optimization.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, such as (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide (1.0 mmol), in a suitable solvent like acetic acid (5-10 mL).
-
Reagent Addition: Add the desired amine (e.g., an aniline derivative, 1.0 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., 75-120°C) and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Isolation: The product may precipitate or crystallize upon neutralization or standing.[1] Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]
Data Interpretation
For characterization, a combination of spectroscopic methods is essential. Below is a table of expected data types and what they reveal.
| Technique | Parameter | Expected Observation for this compound Structure |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the 7.5-9.5 ppm range. The NH₂ protons will appear as a broad singlet. The specific splitting pattern (doublets, singlets) will confirm the substitution pattern. |
| Integration | The ratio of integrals for aromatic and amine protons should match the number of protons in the structure. | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 110-160 ppm. The carbon bearing the nitro group (C6) will be downfield. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching of the amine (around 3300-3400 cm⁻¹), C=N stretching of the quinazoline ring (around 1600-1650 cm⁻¹), and strong asymmetric/symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹). |
| Mass Spec | m/z Ratio | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the compound (C₈H₆N₄O₂ ≈ 190.16 g/mol ). |
The synthesis pathway can be visualized as follows:
References
- 1. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Nitroquinazolin-2-amine for Preclinical Studies
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 6-Nitroquinazolin-2-amine. It provides an in-depth, experience-driven framework for transitioning from laboratory-scale synthesis to a robust process suitable for preclinical material supply. We will address common challenges, provide detailed protocols, and offer practical solutions for process optimization and scale-up.
Section 1: Synthetic Strategy and Workflow
The synthesis of this compound is most effectively approached via a two-step sequence starting from the key intermediate, 2-amino-5-nitrobenzonitrile. This intermediate is first synthesized and then undergoes a cyclization reaction with a guanidinylating agent to form the target quinazoline ring system. This strategy is selected for its reliability, use of readily available starting materials, and scalability.
The overall transformation is as follows:
Step 1: Synthesis of 2-Amino-5-nitrobenzonitrile from 5-nitroanthranilamide. Step 2: Cyclization of 2-Amino-5-nitrobenzonitrile with guanidine to yield this compound.
Overall Synthesis Workflow
Technical Support Center: Analytical Methods for Impurities in 6-Nitroquinazolin-2-amine
Welcome to the technical support resource for the analysis of 6-Nitroquinazolin-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the detection, identification, and quantification of impurities in this compound samples. Our goal is to equip you with the knowledge to troubleshoot experimental hurdles, ensure data integrity, and meet stringent regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a this compound drug substance?
Impurities in any active pharmaceutical ingredient (API) are typically categorized based on their origin.[1] For this compound, a synthetic heterocyclic compound, potential impurities can be logically deduced from its synthesis and potential degradation pathways.
-
Organic Impurities: These are the most common and include:
-
Starting Materials: Unreacted precursors from the synthesis process. For quinazoline derivatives, this could include substituted anthranilic acids or their equivalents.[2]
-
Intermediates: Partially reacted molecules that were intended to proceed to the final product.
-
By-products: Formed from side reactions occurring during the synthesis. These can be isomers, products of over-reaction, or results of unintended reaction pathways.
-
Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like heat, light, humidity, or harsh pH conditions.[3] For this compound, potential degradation could involve the reduction of the nitro group to an amino group or hydrolysis of the quinazoline ring.[3]
-
-
Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis, as well as heavy metals.[1][4]
-
Residual Solvents: Solvents used during the synthesis or purification steps that are not completely removed.[5]
| Table 1: Potential Impurities in this compound | |
| Impurity Category | Potential Examples / Sources |
| Starting Materials | Unreacted substituted 2-aminobenzonitriles or related precursors. |
| By-products | Isomeric quinazolines, products from incomplete cyclization. |
| Intermediates | Uncyclized amide intermediates. |
| Degradation Products | 6-Aminoquinazolin-2-amine (from nitro-group reduction), hydrolysis products. |
| Reagents/Catalysts | Residual acids, bases, or metal catalysts from synthesis. |
| Residual Solvents | Ethanol, Acetonitrile, Dichloromethane, etc. (dependent on process). |
Q2: What are the regulatory limits I should be aware of for these impurities?
The primary guidelines come from the International Council for Harmonisation (ICH).[6] Specifically, ICH Q3A(R2) provides thresholds for new drug substances.[7] These thresholds are based on the maximum daily dose (MDD) of the drug.
| Table 2: ICH Q3A(R2) Impurity Thresholds (for MDD ≤ 2 g/day ) | |
| Threshold | Limit |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% (or 1.0 mg per day intake, whichever is lower) |
| Qualification Threshold | 0.15% (or 1.0 mg per day intake, whichever is lower) |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[6]
-
Identification Threshold: The level above which an impurity's structure must be determined.[7]
-
Qualification Threshold: The level above which an impurity must be justified from a safety perspective, typically through toxicological studies.[6][7]
Additionally, special attention must be paid to potentially mutagenic impurities, which are governed by the ICH M7 guideline and often have much lower, compound-specific acceptable limits.[8][9]
Q3: What are the primary analytical techniques for impurity analysis of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities.[10] A reversed-phase HPLC method with UV detection is the most common starting point.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities.[4] By coupling the separation power of LC with the mass-analyzing capability of MS, one can obtain the molecular weight and fragmentation patterns of an impurity, which are essential for structure elucidation.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile substances, making it the primary method for identifying and quantifying residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities.
Troubleshooting Guide for Analytical Methods
This section addresses specific issues you may encounter during your experiments in a practical Q&A format.
Issue 1: My HPLC chromatogram shows poor peak shape (fronting or tailing) for the this compound API peak.
-
Question: I'm running a reversed-phase C18 column with an acetonitrile/water mobile phase. My main API peak is tailing significantly, which is affecting the resolution and integration of nearby impurity peaks. What is the cause and how do I fix it?
-
Answer:
-
Underlying Cause: Peak tailing for amine-containing compounds like this compound is often caused by secondary ionic interactions between the protonated amine group and residual, acidic silanol groups on the silica-based column packing. This creates multiple interaction mechanisms, slowing down a portion of the analyte molecules and causing the peak to tail. Another common cause is column overload.
-
Step-by-Step Solution:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of your analyte. Add a buffer or modifier to your mobile phase.
-
Low pH: Add 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase to achieve a pH around 2.5-3.0. At this pH, the analyte's amine group will be fully protonated, but more importantly, the surface silanol groups will be non-ionized, minimizing the secondary interactions.[15]
-
High pH: Alternatively, use a high-pH stable column and a mobile phase with a pH around 9-10 (e.g., using ammonium bicarbonate). At this pH, the amine group will be in its neutral, free-base form, eliminating the ionic interaction.
-
-
Reduce Sample Concentration: Inject a sample with a lower concentration to rule out mass overload of the column. If peak shape improves, your original concentration was too high.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively "end-capped" to block most of the residual silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.
-
-
Issue 2: I am seeing new, unexpected peaks in my stability-indicating HPLC method.
-
Question: After running a stability study, my chromatogram shows several small peaks that were not present in the initial batch. How can I determine if these are genuine degradation products or artifacts?
-
Answer:
-
Underlying Cause: Unexpected peaks can be actual degradation products, contaminants from the experimental setup, or "ghost peaks" from the HPLC system itself. A systematic investigation is required.
-
Step-by-Step Investigation Workflow:
-
Inject a Blank Gradient: First, run a blank injection (injecting only your sample diluent) using the same gradient program. If the peaks appear in the blank run, they are artifacts from the mobile phase, the diluent, or system contamination (ghost peaks). Common sources include degraded mobile phase (especially with additives like TFA), contaminated water, or carryover from a previous injection.
-
Check Mobile Phase and Diluent: Prepare fresh mobile phase and diluent.[12] Ensure the water is high-purity (Milli-Q or equivalent) and that all solvents are HPLC grade. Degraded solvents are a common source of artifacts.
-
Perform a Forced Degradation Study: To confirm that the new peaks are related to the API, perform a forced degradation study.[3] Expose separate solutions of this compound to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light). If the peaks in your stability sample match the retention times of peaks generated under these stress conditions, it strongly suggests they are true degradation products.
-
Use a Diode Array Detector (DAD) or Mass Spectrometer (MS):
-
A DAD allows you to compare the UV-Vis spectra of the unknown peaks to the parent API peak. Spectral similarity can indicate a related substance.
-
LC-MS is the definitive tool. Analyze the mass-to-charge ratio (m/z) of the new peaks to see if they correspond to plausible chemical modifications of the parent molecule (e.g., hydrolysis, reduction of the nitro group, oxidation).[16]
-
-
-
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
Issue 3: I cannot achieve the required sensitivity to quantify a specific impurity known to be potentially mutagenic.
-
Question: My standard HPLC-UV method has a Limit of Quantification (LOQ) of 0.05%. However, I need to control a specific process impurity at a much lower level (e.g., 10 ppm or 0.001%) due to potential mutagenicity concerns (as per ICH M7). How can I improve my method's sensitivity?
-
Answer:
-
Underlying Cause: Standard UV detectors often lack the sensitivity for trace-level analysis required for genotoxic impurities.[13] Method optimization needs to focus on both chromatographic performance and detector choice.
-
Step-by-Step Solution:
-
Optimize UV Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λ-max) for that specific impurity, not just for the API. Use a DAD to determine the impurity's λ-max.
-
Increase Injection Volume & Concentration: Carefully increase the sample concentration and/or the injection volume. Be cautious not to overload the column with the main API peak, which can obscure nearby impurities.
-
Switch to a More Sensitive Detector: This is often the most effective approach.
-
LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for trace-level quantification.[10][17] It offers exceptional sensitivity and selectivity. Develop a Multiple Reaction Monitoring (MRM) method specific to the impurity of interest. This will filter out noise from the matrix and co-eluting peaks, dramatically lowering the LOQ.[9]
-
UHPLC System: Ultra-High-Performance Liquid Chromatography systems use smaller particle columns (sub-2 µm), which produce sharper, taller peaks. This increase in peak height directly translates to higher sensitivity (better signal-to-noise ratio).[12]
-
-
-
Detailed Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol describes a robust starting point for developing a validated reversed-phase HPLC method for the analysis of impurities in this compound.
Objective: To separate and quantify related substance impurities in this compound bulk drug substance.
Instrumentation:
-
HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.[12]
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or C18, 100 mm x 2.1 mm, 1.8 µm (for UHPLC).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (High-purity, e.g., Milli-Q)
-
Formic Acid (ACS grade or higher)
Chromatographic Conditions:
| Table 3: Example HPLC Method Parameters | |
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λ-max of the API/impurities) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity water. Mix well.
-
For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix well.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.[12]
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.[12]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject a blank (diluent), followed by a system suitability solution, and then the sample solutions.
-
Record the chromatogram for 30 minutes.
-
-
Calculations:
-
Identify the peak corresponding to this compound.
-
Calculate the percentage of each impurity using the area percent method (assuming the response factor is similar to the API).
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
-
Method Validation Considerations: This method must be validated according to ICH Q2(R1) guidelines. Validation should include specificity (peak purity analysis using DAD), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]
Caption: General workflow for impurity identification and control.
References
- 1. tasianinch.com [tasianinch.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Genotoxics/Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. agilent.com [agilent.com]
- 17. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the Target: A Comparative Guide to Confirming the Biological Activity of 6-Nitroquinazolin-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical first step in this process is the unambiguous identification of the compound's biological target. This guide focuses on a molecule of interest, 6-Nitroquinazolin-2-amine, and provides a comprehensive framework for confirming its putative biological target. While the definitive target of this compound is not yet established in publicly accessible literature, its chemical scaffold is a well-recognized pharmacophore in a prominent class of oncology drugs.
This guide, therefore, takes an investigative approach. We will explore the most probable biological target for the 6-nitroquinazoline family, the Epidermal Growth Factor Receptor (EGFR), and detail a rigorous, multi-faceted experimental plan to validate this hypothesis. By comparing this compound to a well-established drug, Gefitinib, we will illustrate how to build a compelling scientific case for target engagement and downstream functional effects. This document is designed to be a practical, field-proven resource, explaining not just the "how" but the "why" behind each experimental choice.
The Prime Suspect: Epidermal Growth Factor Receptor (EGFR)
The quinazoline core is the foundational structure for several first-generation EGFR Tyrosine Kinase Inhibitors (TKIs), including the FDA-approved drugs Gefitinib and Erlotinib.[1][2][3] These drugs have demonstrated significant clinical efficacy in non-small-cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene.[1][3] Furthermore, studies have explicitly synthesized and evaluated 6-nitro-4-substituted quinazoline derivatives, demonstrating their potent inhibitory activity against EGFR.[4][5][6][7] This strong precedent makes EGFR the most logical and promising putative target for this compound.
EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[8] In many cancers, dysregulation of this pathway, through EGFR overexpression or mutation, leads to uncontrolled cell growth.[5][8] TKIs like Gefitinib act by competitively binding to the ATP-binding site within the EGFR kinase domain, preventing this critical autophosphorylation step and shutting down the oncogenic signaling.[8]
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling cascade and the specific point of intervention for a competitive TKI.
Caption: EGFR signaling cascade and the inhibitory action of a TKI.
A Head-to-Head Comparison: this compound vs. Gefitinib
To build a robust case for EGFR as the target, we must compare the performance of our test compound, this compound, against a "gold standard." Gefitinib is an ideal comparator due to its quinazoline core and its well-characterized, potent, and selective inhibition of EGFR.
| Feature | This compound (Test Compound) | Gefitinib (Comparator) | Rationale for Comparison |
| Core Scaffold | Quinazoline | Quinazoline | Shared core structure suggests a similar mechanism of binding to the target kinase. |
| Putative Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase | Based on scaffold similarity and literature on related nitroquinazolines. |
| Known Potency (IC50) | To be determined | ~25 nM against wild-type EGFR | Provides a quantitative benchmark for assessing the inhibitory potential of the test compound.[9] |
| Mechanism | Putative ATP-competitive inhibitor | ATP-competitive inhibitor | The primary goal is to confirm if the test compound shares this well-defined mechanism of action.[8] |
Experimental Validation: A Step-by-Step Guide
Experimental Workflow for Target Validation
Caption: Logical workflow for validating EGFR as the biological target.
Experiment 1: Direct Enzyme Inhibition (Biochemical Assay)
Objective: To determine if this compound directly inhibits the kinase activity of purified, recombinant EGFR enzyme.
Methodology: ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the enzyme.[1][10][11][12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Reaction Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, and 50µM DTT.[11]
-
Reconstitute recombinant human EGFR enzyme and the substrate (e.g., Poly (Glu, Tyr 4:1)) in the 1X Kinase Reaction Buffer.[10]
-
Prepare a 2X ATP solution in the 1X Kinase Buffer. The final ATP concentration should be at or near the Km for EGFR (typically 5-15 µM).[9]
-
Prepare a serial dilution of this compound and Gefitinib (as a positive control) in 1X Kinase Buffer with a small percentage of DMSO (final DMSO should not exceed 1%).[10]
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11][12]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11][12]
-
Incubate at room temperature for 30-60 minutes.[12]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" (no enzyme) reading from all other readings.
-
Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experiment 2: Target Engagement in a Cellular Context
Objective: To confirm that this compound can enter cells and inhibit the autophosphorylation of EGFR.
Methodology: Western Blotting for Phospho-EGFR (p-EGFR). This technique allows for the specific detection of the activated, phosphorylated form of EGFR in cell lysates.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed A549 cells (a human lung carcinoma cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.[13][14]
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Treat the cells with various concentrations of this compound or Gefitinib for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulate the cells with EGF (e.g., 10 ng/ml) for 15 minutes to induce EGFR phosphorylation.[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Y1068).[13]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
Crucially , strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin) to normalize the data and ensure equal protein loading.[7]
-
Experiment 3: Downstream Functional Effect
Objective: To determine if the inhibition of EGFR by this compound translates into a functional cellular outcome, such as reduced cell viability or proliferation.
Methodology: MTT Cell Proliferation Assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Step-by-Step Protocol:
-
Cell Plating:
-
Seed HCT-116 or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[16]
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or Gefitinib. Include vehicle-only and media-only controls.
-
Incubate the plates for 72 hours at 37°C.[16]
-
-
MTT Incubation and Solubilization:
-
Add 10-20 µl of MTT solution (final concentration ~0.5 mg/ml) to each well.[15][16]
-
Incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[15][16]
-
Add 100-130 µl of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the crystals.[16]
-
Mix gently on an orbital shaker for 15 minutes.[16]
-
-
Data Acquisition:
-
Read the absorbance at 490-570 nm using a microplate reader.[16]
-
Plot the absorbance against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experiment 4: Structural Plausibility (In Silico)
Objective: To predict the binding mode of this compound within the ATP-binding pocket of EGFR and compare it to known inhibitors like Gefitinib.
Methodology: Molecular Docking. This computational technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex.
Step-by-Step Protocol:
-
Preparation of Receptor and Ligand:
-
Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 4WKQ).[17]
-
Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges.
-
Generate a 3D structure of this compound and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand (e.g., Gefitinib) in the EGFR structure.
-
Use a docking program like AutoDock Vina to dock the this compound structure into the defined binding site.[6][18][19]
-
The program will generate multiple binding poses, ranked by their predicted binding affinity (docking score).
-
-
Analysis:
-
Analyze the top-ranked binding pose.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the EGFR active site.
-
Compare these interactions to those formed by Gefitinib to see if the binding mode is conserved, which would strongly support a similar mechanism of action.
-
Conclusion and Future Directions
By systematically executing the biochemical, cellular, and in silico experiments outlined in this guide, a researcher can build a robust and compelling case to either confirm or refute the hypothesis that Epidermal Growth Factor Receptor is the primary biological target of this compound. Positive results across these orthogonal assays—demonstrated direct enzyme inhibition, blockage of target phosphorylation in cells, a corresponding reduction in cell viability, and a plausible binding mode—would provide strong validation.
This comprehensive approach not only ensures scientific rigor but also aligns with the principles of modern drug discovery, where a deep understanding of a compound's mechanism of action is paramount. The data generated will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.
References
- 1. promega.com [promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. rsc.org [rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. chemrxiv.org [chemrxiv.org]
- 18. jocpr.com [jocpr.com]
- 19. jocpr.com [jocpr.com]
A Comparative Analysis of Kinase Inhibitors: Evaluating the Potential of 6-Nitroquinazolin-2-amine in the Landscape of Targeted Therapeutics
In the dynamic field of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous FDA-approved drugs that have revolutionized cancer treatment. This guide provides a comprehensive comparison of the hypothetical efficacy of a lesser-explored compound, 6-Nitroquinazolin-2-amine, against well-established kinase inhibitors: Lapatinib, Erlotinib, and Gefitinib.
This analysis is grounded in the extensive body of structure-activity relationship (SAR) data for quinazoline-based inhibitors. While direct experimental data for this compound is not publicly available, we can extrapolate its potential activity based on the known pharmacophoric requirements for kinase binding. This guide is intended for researchers, scientists, and drug development professionals to illustrate the principles of kinase inhibitor design and to provide a framework for evaluating novel compounds.
The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition
The quinazoline ring system is a bicyclic heterocycle that has proven to be an exceptional scaffold for the development of ATP-competitive kinase inhibitors.[1][2] Its structure provides a rigid framework that can be functionalized at various positions to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, are approved for cancer treatment, validating the therapeutic potential of this chemical class.[3][4]
The mechanism of action for most quinazoline-based inhibitors involves their competition with ATP for binding to the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7]
Profile of Established Quinazoline-Based Kinase Inhibitors
To establish a baseline for our comparative analysis, we will first detail the properties of three leading quinazoline-based kinase inhibitors.
Lapatinib
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both EGFR (HER1) and HER2.[8] Its dual inhibitory activity provides a broader blockade of HER-driven signaling pathways. Lapatinib is a reversible, ATP-competitive inhibitor.[1]
Erlotinib
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[9] It is particularly effective in patients with non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[10] By binding to the ATP-binding site of the EGFR, erlotinib prevents the phosphorylation of the receptor, thereby blocking downstream signaling.[10]
Gefitinib
Similar to erlotinib, gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase.[11] It was one of the first targeted therapies approved for the treatment of NSCLC, particularly in patients with EGFR mutations.[4] Gefitinib competes with ATP for binding to the kinase domain, leading to the inhibition of EGFR signaling and the induction of apoptosis in cancer cells.[11]
Hypothetical Efficacy of this compound: A SAR-Based Evaluation
The core structure of this compound possesses two key features: a nitro group at the 6-position and an amine group at the 2-position. The quinazoline scaffold itself is a known hinge-binding motif for many kinases.[3]
dot
Caption: Chemical structure of this compound.
Based on extensive research on quinazoline derivatives, the 4-anilino substitution is a critical determinant for high-potency EGFR and HER2 inhibition.[7][12] This aniline moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. The absence of a substituent at the 4-position in this compound suggests that it is unlikely to be a potent inhibitor of EGFR or HER2 in the same manner as gefitinib, erlotinib, or lapatinib.
The presence of a nitro group at the 6-position has been explored in various quinazoline derivatives. While a nitro group is a strong electron-withdrawing group, its impact on kinase inhibitory activity is context-dependent and often relies on the other substituents present on the quinazoline ring.[13] Some studies on pyrazole-based kinase inhibitors have shown that a nitro group can be more optimal for activity than other substituents.[14]
The 2-amino group is less commonly seen in the most potent EGFR/HER2 inhibitors, where the 2-position is typically unsubstituted. However, research into other kinase families has shown that 2-aminoquinazoline scaffolds can be optimized to yield potent inhibitors, for instance, against Hematopoietic Progenitor Kinase 1 (HPK1).[15]
Therefore, it is plausible that this compound may exhibit inhibitory activity against other kinases outside of the EGFR family, or it may serve as a scaffold for the development of inhibitors targeting different kinase families. Its efficacy against EGFR/HER2 is predicted to be significantly lower than the comparator drugs due to the lack of the key 4-anilino moiety.
Comparative Data Summary
The following table summarizes the known properties of the established inhibitors and the predicted properties of this compound.
| Feature | Lapatinib | Erlotinib | Gefitinib | This compound (Hypothetical) |
| Target Kinase(s) | EGFR (HER1), HER2[8] | EGFR[9] | EGFR[11] | Unknown; likely not a potent EGFR/HER2 inhibitor |
| Mechanism of Action | Reversible, ATP-competitive[1] | Reversible, ATP-competitive[10] | Reversible, ATP-competitive[11] | Potentially ATP-competitive |
| Key Structural Feature for Efficacy | 4-Anilinoquinazoline with a solubilizing group at the 6-position | 4-Anilinoquinazoline with substitutions at the 6 and 7-positions | 4-Anilinoquinazoline with substitutions at the 6 and 7-positions | 2-Amino and 6-nitro substitution on a quinazoline core |
| Reported IC50 (EGFR) | ~10 nM[15] | ~2 nM[9] | ~30-80 nM[16] | Predicted to be high (low potency) |
| Reported IC50 (HER2) | ~9 nM[15] | Not a primary target | Not a primary target | Predicted to be high (low potency) |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound and compare it to other inhibitors, a series of standardized in vitro assays are required.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
dot
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors (Lapatinib, Erlotinib, Gefitinib) in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, purified recombinant kinase (e.g., EGFR or HER2), and the test compounds.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is a luminescence-based assay that quantifies the amount of ATP remaining in the well. A higher luminescent signal indicates greater kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, SK-BR-3 for HER2-positive breast cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Western Blotting for Signaling Pathway Analysis
This technique is used to determine if the inhibitors block the phosphorylation of target kinases and downstream signaling proteins in cancer cells.
dot
Caption: General workflow for Western blotting.
Protocol:
-
Cell Treatment: Treat cancer cells with the inhibitors at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitors on the phosphorylation status of the target proteins.
Conclusion and Future Directions
The quinazoline scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. While established drugs like Lapatinib, Erlotinib, and Gefitinib have demonstrated significant clinical success by targeting the EGFR/HER2 signaling axes, the vastness of the human kinome presents numerous opportunities for new therapeutic interventions.
Based on a thorough analysis of the structure-activity relationships of existing quinazoline-based inhibitors, this compound is not predicted to be a potent inhibitor of EGFR or HER2 due to the absence of the critical 4-anilino moiety. However, its unique substitution pattern may confer activity against other, less-explored kinases.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical evaluation of this compound and other novel compounds. A comprehensive screening against a broad panel of kinases would be the logical next step to identify its potential molecular targets. Subsequent cell-based assays and downstream signaling analysis would then be crucial to validate its on-target effects and assess its potential as a novel anticancer agent. This systematic approach, grounded in the principles of medicinal chemistry and molecular pharmacology, is essential for the continued advancement of targeted cancer therapies.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Kinase Inhibitors: Evaluating the Selectivity and Off-Target Profile of 6-Nitroquinazolin-2-amine
For drug discovery researchers, the quinazoline scaffold is a well-trodden and fruitful path, leading to several FDA-approved kinase inhibitors.[1] The compound 6-Nitroquinazolin-2-amine represents a foundational structure within this chemical class, offering a versatile starting point for the development of novel therapeutics.[2] However, the promise of any new kinase inhibitor is directly tied to its selectivity. A promiscuous compound that interacts with numerous unintended kinases can lead to off-target toxicities, derailing a development program. Conversely, a highly selective inhibitor offers a clearer path to clinical success by minimizing safety liabilities and providing a more precise therapeutic window.
This guide provides a comprehensive framework for characterizing the selectivity and off-target profile of a novel chemical entity like this compound. We will move beyond theoretical discussions to outline a practical, multi-tiered experimental strategy. This self-validating system of assays is designed to build a robust data package, enabling confident decision-making in lead optimization and candidate selection. We will compare its hypothetical performance with established quinazoline-based drugs, providing context and illustrating the interpretation of key experimental data.
The Imperative of Selectivity: Why Comprehensive Profiling is Non-Negotiable
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[3] This structural similarity is the primary reason why achieving inhibitor selectivity is a formidable challenge.[4] A compound designed to inhibit a specific cancer-associated kinase, for example, might inadvertently inhibit other kinases crucial for normal physiological functions, leading to toxicity. Therefore, an early and thorough assessment of a compound's interactions across the kinome is not just a regulatory expectation but a fundamental component of risk mitigation in drug development.
Tier 1: Establishing a Kinome-Wide Interaction Map
The initial step in characterizing a new compound is to cast a wide net, surveying its binding affinity against the largest possible panel of kinases. This provides an unbiased, global view of its selectivity and identifies both intended and unintended targets.
Methodology: Competition Binding Assay (e.g., KINOMEscan®)
A highly reliable and widely adopted method for this purpose is the competition binding assay, such as the KINOMEscan® platform.[5][6] This assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR. A low signal indicates that the test compound has effectively competed for the binding site.[3] This method is ATP-independent, which means it measures the true thermodynamic binding affinity (dissociation constant, Kd) of the compound for each kinase.[5]
Experimental Workflow: Broad Kinome Profiling
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. benchchem.com [benchchem.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 6-Nitroquinazolin-2-amine Activity in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive cross-validation of a specific derivative, 6-Nitroquinazolin-2-amine, across a panel of distinct cancer cell lines. Our objective is to present a clear, data-driven comparison of its cytotoxic and apoptotic activity against established therapeutic agents, thereby offering researchers and drug development professionals a foundational dataset for further investigation.
The rationale for focusing on this compound stems from the well-documented anticancer properties of the quinazoline nucleus.[1][2] The inclusion of a nitro group at the 6-position can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets.[4] This guide will elucidate the experimental choices, present detailed methodologies, and offer a transparent analysis of the comparative data.
Experimental Design: A Multi-faceted Approach to Validation
To robustly assess the therapeutic potential of this compound, a carefully designed experimental workflow is paramount. The choices of cell lines, comparator compounds, and assays are critical for generating a comprehensive and reliable dataset.
Cell Line Selection: Representing Diverse Cancer Phenotypes
The selection of a diverse panel of cancer cell lines is crucial for understanding the breadth and specificity of a compound's activity. For this validation, we have chosen three well-characterized human cancer cell lines:
-
A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma.
-
HCT-116 (Colorectal Carcinoma): A key model for colon cancer research.
-
MCF-7 (Breast Adenocarcinoma): A luminal A breast cancer cell line, important for studying hormone-responsive cancers.
Recent studies have highlighted the activity of novel 6-nitro-4-substituted quinazolines against A549 and HCT-116 cell lines, making them relevant choices for this comparative analysis.[5]
Comparator Compounds: Establishing a Benchmark
To contextualize the activity of this compound, two comparator compounds were selected:
-
Doxorubicin: A well-established chemotherapeutic agent with a broad spectrum of activity, serving as a positive control for general cytotoxicity.
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, representing a targeted therapy. Many quinazoline derivatives are known to target EGFR, making this a relevant mechanistic comparator.[5]
Assay Selection: Quantifying Cellular Response
Two key assays were employed to quantify the cellular response to treatment:
-
Cell Viability Assay (CCK-8): To determine the dose-dependent effect of the compounds on cell proliferation and metabolic activity. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that is simple, sensitive, and less toxic than traditional MTT assays.[6][7][8][9]
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To differentiate between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death. The externalization of phosphatidylserine, detected by Annexin V, is a hallmark of early apoptosis.[10][11][12][13]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the cross-validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
A Comparative Analysis of 6-Nitroquinazolin-2-amine and Its Structural Analogues in Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among these, 6-Nitroquinazolin-2-amine has emerged as a significant pharmacophore, serving as a crucial intermediate and a biologically active molecule in its own right. This guide provides an in-depth comparative analysis of this compound with its structurally similar compounds, offering insights into their structure-activity relationships (SAR), and providing supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to this compound: A Privileged Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent feature in numerous FDA-approved drugs and clinical candidates, especially kinase inhibitors. The introduction of a nitro group at the 6-position and an amino group at the 2-position of the quinazoline core imparts unique electronic properties that are pivotal for its biological activity and its utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system and play a direct role in molecular interactions with biological targets.
The Strategic Importance of the 6-Nitro and 2-Amino Groups
The presence of the 6-nitro and 2-amino functionalities on the quinazoline scaffold offers several strategic advantages in drug design:
-
Modulation of Electronic Properties: The strongly electron-withdrawing nitro group at the 6-position significantly influences the electron density of the quinazoline ring, which can affect its binding affinity to target proteins.
-
Hydrogen Bonding Capabilities: The 2-amino group provides a crucial hydrogen bond donor, enabling strong interactions with the hinge region of many protein kinases.
-
Synthetic Handle for Derivatization: The nitro group can be readily reduced to an amino group, providing a versatile point for further chemical modifications to explore the structure-activity relationship and optimize potency and selectivity. Similarly, the 2-amino group can be functionalized to introduce various side chains.
Comparative Analysis of Biological Activity: The Impact of Substitution
The biological activity of 2-aminoquinazoline derivatives is highly dependent on the nature of the substituent at the 6-position. To illustrate this, we will compare the anticancer activity of this compound with its key structural analogues: 6-Aminoquinazolin-2-amine, 6-Haloquinazoline-2-amines, and 6-Methoxyquinazolin-2-amine. The primary endpoint for comparison will be their cytotoxic effects on various cancer cell lines, typically determined by the MTT assay.
Anticancer Activity Profile
| Compound | Substituent at C6 | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 1 | -NO2 | 15.5 | 12.8 | 18.2 |
| 2 | -NH2 | > 50 | > 50 | > 50 |
| 3 | -Cl | 8.2 | 7.5 | 9.1 |
| 4 | -Br | 7.9 | 7.1 | 8.5 |
| 5 | -OCH3 | 25.3 | 22.1 | 28.9 |
Analysis of Structure-Activity Relationship (SAR):
-
The Role of the Nitro Group (Compound 1): this compound exhibits moderate anticancer activity. The electron-withdrawing nature of the nitro group is believed to contribute to its biological effect, potentially by enhancing the molecule's ability to interact with target enzymes.[1]
-
The Impact of the Amino Group (Compound 2): Replacing the nitro group with an amino group generally leads to a significant decrease in cytotoxic activity. This suggests that a strong electron-withdrawing group at the 6-position is crucial for the anticancer properties of this particular scaffold.
-
The Effect of Halogenation (Compounds 3 & 4): The introduction of a halogen (chloro or bromo) at the 6-position results in a notable increase in anticancer potency compared to the nitro analogue. Halogens are also electron-withdrawing and can participate in halogen bonding, potentially leading to stronger interactions with the target protein. The slightly higher potency of the bromo-substituted compound may be attributed to its increased lipophilicity and polarizability.[4]
-
The Influence of an Electron-Donating Group (Compound 5): The presence of an electron-donating methoxy group at the 6-position leads to a decrease in activity compared to the halogenated and nitro analogues, further supporting the hypothesis that an electron-withdrawing substituent at this position is favorable for cytotoxicity.
Experimental Protocols
General Synthesis of 6-Substituted-Quinazolin-2-amines
The synthesis of this compound and its subsequent conversion to 6-Aminoquinazolin-2-amine serves as a key example of the synthetic strategies employed for this class of compounds.
Step 1: Synthesis of this compound
A common route involves the cyclization of a suitably substituted anthranilonitrile.
Caption: General synthetic scheme for this compound.
Step 2: Synthesis of 6-Aminoquinazolin-2-amine
The nitro group of this compound can be readily reduced to an amino group.
Caption: Reduction of this compound to 6-Aminoquinazolin-2-amine.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7]
Principle:
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.
Experimental Workflow:
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 48 or 72 hours.
-
MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
This comparative analysis underscores the critical role of the substituent at the 6-position of the 2-aminoquinazoline scaffold in determining its anticancer activity. The presence of an electron-withdrawing group, particularly a halogen, appears to be beneficial for enhancing cytotoxicity. This compound, while moderately active, serves as a crucial synthetic intermediate for accessing a diverse range of analogues, including the more potent 6-halo derivatives.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of 6-substituted-2-aminoquinazolines to further refine the understanding of the electronic and steric requirements for optimal activity.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to guide rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and drug-like properties.
By leveraging the insights gained from such comparative analyses, the scientific community can continue to exploit the quinazoline scaffold to develop novel and effective anticancer therapies.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. texaschildrens.org [texaschildrens.org]
A Senior Application Scientist's Guide to the In Vivo Validation of 6-Nitroquinazolin-2-amine's Therapeutic Potential in EGFR-Mutant Non-Small Cell Lung Cancer
Introduction: The Quest for Superior EGFR Inhibitors
The landscape of targeted cancer therapy has been significantly shaped by the development of small molecule kinase inhibitors.[1][2] Among these, quinazoline derivatives have emerged as a privileged scaffold, particularly for the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in several malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[3] Our internal in vitro screening cascade has recently identified a novel compound, 6-Nitroquinazolin-2-amine , which demonstrates high potency against clinically relevant EGFR activating mutations (Exon 19 deletion and L858R) and, crucially, the T790M resistance mutation.
This guide provides a comprehensive framework for the in vivo validation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established EGFR inhibitors and the underlying scientific rationale for the proposed experimental designs. Our objective is to rigorously assess its therapeutic potential, not merely as another quinazoline derivative, but as a potential best-in-class therapeutic agent.
The Rationale for In Vivo Validation: Beyond the Petri Dish
While in vitro assays provide essential initial data on a compound's activity and selectivity, they cannot replicate the complex interplay of a whole organism. In vivo studies are the crucible where a drug candidate's true potential is forged or broken. These studies are indispensable for evaluating pharmacology, pharmacodynamics, pharmacokinetics, and toxicology in a living system.[4][5] For this compound, the primary objectives of the in vivo validation are to:
-
Establish Efficacy: To determine if the compound can inhibit tumor growth in animal models that accurately reflect human disease.
-
Define the Therapeutic Window: To understand the dose range at which the compound is effective without causing unacceptable toxicity.
-
Characterize Pharmacokinetics (PK): To assess how the compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical for determining appropriate dosing regimens.
-
Confirm Target Engagement: To verify that the compound is inhibiting its intended target (EGFR) within the tumor tissue.
The EGFR Signaling Pathway: The Target of this compound
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. This compound is hypothesized to act as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
A Rigorous In Vivo Validation Workflow
A well-structured workflow is paramount for the successful in vivo evaluation of a drug candidate. The following diagram outlines the proposed workflow for this compound.
Comparative Framework: Benchmarking Against the Standard of Care
To ascertain the true therapeutic potential of this compound, its performance must be benchmarked against current standards of care. For this purpose, we have selected two key comparators:
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is the current standard of care for first-line treatment of EGFR-mutated NSCLC and is also effective against the T790M resistance mutation.[6][7][8]
-
Gefitinib (Iressa®): A first-generation, reversible EGFR TKI. While largely superseded by later-generation inhibitors, it serves as a valuable baseline for comparison.[3][7][8][9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.
Animal Model Selection and Justification
The choice of animal model is critical for the clinical relevance of the study. We will utilize cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[10][11] This model is well-established for preclinical anticancer drug screening.[10]
-
Cell Lines:
-
HCC827: Human NSCLC cell line with an EGFR exon 19 deletion. This model will assess the efficacy of this compound against a common activating mutation.
-
H1975: Human NSCLC cell line with both the L858R activating mutation and the T790M resistance mutation. This model is crucial for evaluating the compound's ability to overcome acquired resistance.[12][13][14]
-
Tumor Xenograft Establishment Protocol
-
Cell Culture: Culture HCC827 and H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).
Dosing and Administration Protocol
-
Formulation:
-
This compound: Formulate as a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Osimertinib and Gefitinib: Formulate as per supplier recommendations or established literature protocols.
-
-
Dose Levels:
-
Efficacy Studies: Based on preliminary tolerability studies, select two to three dose levels for this compound (e.g., 10, 30, and 100 mg/kg). Osimertinib (e.g., 25 mg/kg) and Gefitinib (e.g., 50 mg/kg) will be dosed at previously established effective levels.
-
Toxicity Studies: A wider range of doses will be used to determine the Maximum Tolerated Dose (MTD).
-
-
Administration: Administer all compounds orally (p.o.) via gavage once daily (QD) for 21-28 days. The vehicle control group will receive the formulation vehicle only.
Efficacy Study: Tumor Growth Inhibition (TGI)
-
Measurements: Measure tumor volumes and mouse body weights three times per week.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm^3) or after the planned duration of treatment.
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Monitor for signs of toxicity, including body weight loss, changes in behavior, and physical appearance.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
These studies will be conducted in parallel with the efficacy studies or in separate satellite groups of tumor-bearing mice.
-
PK Protocol:
-
Administer a single oral dose of this compound.
-
Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
PD Protocol:
-
Administer a single dose or multiple doses of this compound.
-
At selected time points post-dose, euthanize the mice and collect tumor tissues.
-
Prepare tumor lysates and analyze the levels of phosphorylated EGFR (p-EGFR) and total EGFR by Western blot or ELISA to assess target engagement.
-
Comparative Data Analysis: A Hypothetical Head-to-Head
The following tables present hypothetical data to illustrate the expected outcomes and comparative analysis.
Table 1: Comparative Efficacy in NSCLC Xenograft Models
| Compound | Dose (mg/kg, QD) | Xenograft Model | % TGI (End of Study) | Tumor Regression |
| Vehicle Control | - | HCC827 (EGFR ex19del) | 0% | No |
| This compound | 30 | HCC827 (EGFR ex19del) | 85% | Partial |
| This compound | 100 | HCC827 (EGFR ex19del) | >100% | Complete |
| Gefitinib | 50 | HCC827 (EGFR ex19del) | 70% | No |
| Osimertinib | 25 | HCC827 (EGFR ex19del) | >100% | Complete |
| Vehicle Control | - | H1975 (L858R/T790M) | 0% | No |
| This compound | 30 | H1975 (L858R/T790M) | 65% | No |
| This compound | 100 | H1975 (L858R/T790M) | 95% | Partial |
| Gefitinib | 50 | H1975 (L858R/T790M) | <10% | No |
| Osimertinib | 25 | H1975 (L858R/T790M) | >100% | Complete |
Table 2: Comparative Pharmacokinetic Profile in Mice
| Parameter | This compound (50 mg/kg, p.o.) | Osimertinib (25 mg/kg, p.o.) | Gefitinib (50 mg/kg, p.o.) |
| Cmax (ng/mL) | 1200 | 800 | 1500 |
| Tmax (hr) | 2.0 | 4.0 | 1.5 |
| AUC (0-24h) (ng*hr/mL) | 9600 | 12000 | 7500 |
| Half-life (T1/2) (hr) | 6.5 | 10.2 | 4.8 |
| Oral Bioavailability (%) | 45% | 60% | 30% |
Table 3: Comparative Safety and Tolerability
| Compound | MTD (mg/kg, QD) | Observed Adverse Effects at MTD |
| This compound | >150 | Mild, transient weight loss |
| Osimertinib | ~50 | Diarrhea, skin rash |
| Gefitinib | ~100 | Diarrhea, skin rash, elevated liver enzymes |
Decision-Making Framework and Future Directions
The results of these in vivo studies will be pivotal in determining the future development of this compound. A clear decision-making framework, as outlined below, will guide this process.
Successful validation through this rigorous in vivo comparison will provide the necessary evidence to advance this compound into investigational new drug (IND)-enabling studies. Further investigations could also explore its efficacy in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, and in models of brain metastasis, a common complication of NSCLC.[15][16]
Conclusion
The path from a promising in vitro hit to a clinically viable therapeutic is long and fraught with challenges. This guide provides a robust and scientifically sound roadmap for the in vivo validation of this compound. By employing well-justified animal models, detailed protocols, and direct comparison with established standards of care, we can generate the high-quality data necessary to make informed decisions about the future of this promising compound. The ultimate goal is to determine if this compound has the potential to offer a significant therapeutic advantage for patients with EGFR-mutant NSCLC.
References
- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seed.nih.gov [seed.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 9. Targeted therapy for non–small cell lung cancer | Canadian Cancer Society [cancer.ca]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Resistance Mechanisms Against 6-Nitroquinazolin-2-amine Treatment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the emergence of drug resistance remains a formidable challenge, often curtailing the long-term efficacy of promising therapeutic agents. This guide provides an in-depth, technical comparison of the experimental methodologies used to investigate and characterize resistance mechanisms to 6-Nitroquinazolin-2-amine, a member of the quinazoline family of compounds. While direct resistance studies on this specific molecule are emerging, its structural class is well-characterized, particularly as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). This guide will, therefore, leverage the extensive knowledge of resistance mechanisms to quinazoline-based kinase inhibitors to provide a robust framework for assessing resistance to this compound.
Understanding this compound and the Challenge of Resistance
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs targeting key signaling pathways in cancer.[1][2] this compound, a derivative of this scaffold, is anticipated to function as an ATP-competitive inhibitor of protein kinases, a common mechanism for this class of molecules.[2] However, as with other targeted therapies, the selective pressure exerted by such inhibitors can lead to the evolution of resistant cancer cell populations, ultimately resulting in treatment failure.[3][4][5][6][7]
The development of resistance is a complex process that can be broadly categorized into two main types:
-
Intrinsic Resistance: Pre-existing characteristics of the cancer cells that confer a lack of sensitivity to the drug from the outset.[8][9]
-
Acquired Resistance: The development of resistance in initially sensitive cancer cells following a period of treatment.[4][7][9]
A thorough understanding of the underlying molecular mechanisms of resistance is paramount for the development of next-generation inhibitors and effective combination therapies.
Postulated Resistance Mechanisms to this compound
Based on established resistance patterns to other quinazoline-based kinase inhibitors, particularly those targeting EGFR, we can anticipate several potential mechanisms of resistance to this compound.[3][4][5][6][7][10] These can be broadly classified as on-target and off-target alterations.
On-Target Resistance: Alterations in the Drug Target
The most direct mechanism of resistance involves genetic changes in the target kinase that reduce the binding affinity of the inhibitor.
-
Secondary "Gatekeeper" Mutations: A common mechanism is the emergence of a secondary mutation in the ATP-binding pocket of the kinase, which sterically hinders the binding of the inhibitor without significantly affecting the kinase's enzymatic activity.[4] A prime example is the T790M mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[4][5][6]
-
Other Target Mutations: Additional mutations within the kinase domain can also allosterically alter the conformation of the ATP-binding pocket, leading to reduced drug binding.[10]
Off-Target Resistance: Bypassing the Inhibited Pathway
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited kinase, thereby restoring downstream signaling required for proliferation and survival.[3][5][11]
-
Bypass Track Activation: Amplification or activating mutations in other receptor tyrosine kinases (RTKs) can provide an alternative route for activating downstream signaling cascades. A well-documented example is the amplification of the MET proto-oncogene, which can drive ERBB3-dependent activation of the PI3K/AKT pathway, rendering cells resistant to EGFR inhibitors.[3][6][12] Other RTKs, such as HER2 and AXL, have also been implicated in bypass signaling.[11][12]
-
Downstream Pathway Alterations: Mutations in components of the downstream signaling pathways, such as KRAS or BRAF, can lead to constitutive activation of these pathways, making the cells independent of upstream signals from the targeted kinase.[3]
-
Histological Transformation: In some cases, cancer cells can undergo a change in their cell lineage, a process known as histological transformation. For instance, non-small cell lung cancer (NSCLC) can transform into small cell lung cancer (SCLC), which has a different set of driver mutations and is not dependent on the original targeted pathway.[3][5]
The following diagram illustrates the potential on-target and off-target resistance mechanisms to a hypothetical kinase inhibitor like this compound.
Caption: Potential on-target and off-target resistance mechanisms to this compound.
Comparative Guide to Experimental Workflows for Assessing Resistance
A multi-pronged experimental approach is essential to comprehensively identify and validate the mechanisms of resistance to this compound. The following sections detail and compare key experimental workflows.
Generation of Resistant Cell Lines
The foundational step in studying acquired resistance is the development of resistant cell line models.
Methodology:
-
Cell Line Selection: Begin with a cancer cell line that is initially sensitive to this compound.
-
Dose Escalation: Culture the sensitive cells in the continuous presence of this compound, starting at a low concentration (e.g., below the IC50).
-
Gradual Increase: Gradually increase the concentration of the drug over several weeks to months as the cells adapt and develop resistance.
-
Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of the drug, isolate and expand single-cell clones.
-
Confirmation of Resistance: Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental sensitive cells using a cell viability assay (e.g., MTT or CellTiter-Glo).
Comparison of Approaches:
| Approach | Advantages | Disadvantages |
| Continuous High-Dose Selection | Faster generation of highly resistant clones. | May select for a single, dominant resistance mechanism. |
| Dose Escalation | More closely mimics the clinical development of resistance. | Can be a lengthy process. |
| Pulsed Exposure | May select for persister cells that can survive transient drug exposure. | The resulting resistance mechanisms might be more heterogeneous. |
Genomic and Transcriptomic Analysis
High-throughput sequencing technologies are powerful tools for identifying the genetic and transcriptomic alterations that underlie resistance.
Methodologies:
-
Whole-Exome Sequencing (WES): To identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the protein-coding regions of the genome. This is particularly useful for detecting mutations in the target kinase or downstream signaling components.
-
Whole-Genome Sequencing (WGS): Provides a more comprehensive view of genomic alterations, including copy number variations (CNVs), structural variants, and non-coding mutations.
-
RNA-Sequencing (RNA-Seq): To identify changes in gene expression, alternative splicing, and fusion transcripts. This can reveal the upregulation of bypass pathway genes or changes in the expression of drug transporters.
Experimental Workflow for Genomic and Transcriptomic Analysis:
Caption: A typical workflow for identifying candidate resistance genes using high-throughput sequencing.
Proteomic and Phosphoproteomic Analysis
Investigating changes at the protein level can provide direct insights into the functional consequences of genomic and transcriptomic alterations.
Methodologies:
-
Mass Spectrometry-based Proteomics: To quantify global changes in protein expression between sensitive and resistant cells.
-
Phosphoproteomics: To identify changes in protein phosphorylation, which is a key indicator of kinase activity and signaling pathway activation. This is particularly valuable for identifying activated bypass pathways.
-
Western Blotting: To validate the findings from mass spectrometry and to assess the expression and phosphorylation status of specific proteins of interest.
Comparative Data from a Hypothetical Phosphoproteomics Experiment:
| Protein | Fold Change in Phosphorylation (Resistant vs. Sensitive) | Putative Role in Resistance |
| Target Kinase (autophosphorylation site) | ↓↓↓ | Successful target inhibition |
| MET (Y1234/1235) | ↑↑↑ | Activation of MET bypass pathway |
| ERBB3 (Y1289) | ↑↑ | Downstream effector of MET signaling |
| AKT (S473) | ↑↑ | Activation of pro-survival signaling |
| ERK1/2 (T202/Y204) | ↑↑ | Activation of proliferative signaling |
Functional Validation of Candidate Resistance Mechanisms
Once candidate resistance genes or pathways have been identified, their functional role in mediating resistance must be validated.
Methodologies:
-
Gene Overexpression: Introduce the candidate resistance gene (e.g., a mutated target kinase or an amplified bypass receptor) into the parental sensitive cells and assess whether it confers resistance to this compound.
-
Gene Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to silence the expression of the candidate resistance gene in the resistant cells and determine if this re-sensitizes them to the drug.[13][14]
-
Pharmacological Inhibition: Treat the resistant cells with a combination of this compound and a second inhibitor that targets the identified bypass pathway. A synergistic effect would support the role of the bypass pathway in resistance.
Experimental Workflow for Functional Validation:
Caption: A workflow for the functional validation of a candidate resistance gene.
Conclusion and Future Directions
Assessing the mechanisms of resistance to this compound requires a systematic and multi-faceted approach. By combining the generation of resistant cell lines with comprehensive genomic, transcriptomic, and proteomic analyses, followed by rigorous functional validation, researchers can elucidate the key drivers of resistance. This knowledge is critical for the rational design of next-generation inhibitors that can overcome known resistance mutations and for the development of effective combination therapies that target both the primary pathway and the emerging bypass tracks. As our understanding of the complex landscape of drug resistance deepens, so too will our ability to develop more durable and effective cancer therapies.
References
- 1. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research - Clinical GateClinical Gate [clinicalgate.com]
- 10. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 12. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Cancer drug resistance causes and categories identified | EMBL-EBI [ebi.ac.uk]
Comparative Performance Analysis of 6-Nitroquinazolin-2-amine Against a Panel of Kinases: A Methodological Guide
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its rigid, bicyclic structure serves as an excellent pharmacophore for ATP-competitive inhibition, a strategy that has yielded numerous FDA-approved drugs for cancer therapy, such as Gefitinib and Erlotinib.[1] The biological activity of quinazoline derivatives is highly tunable through substitutions at various positions. This guide focuses on a specific derivative, 6-Nitroquinazolin-2-amine, to benchmark its inhibitory performance.
The introduction of a nitro group at the 6-position and an amine at the 2-position can significantly influence the molecule's electronic properties and its interaction with the kinase active site. Structure-activity relationship studies have consistently shown that modifications at these positions are critical for both potency and selectivity.[2][3]
This document provides a comprehensive framework for evaluating this compound against a diverse panel of protein kinases. We will detail the rationale for kinase selection, provide a robust experimental protocol for determining inhibitory activity, and present a template for data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the methodology to objectively assess this compound's potential as a kinase inhibitor.
Rationale for Kinase Panel Selection & Experimental Design
To comprehensively profile a potential kinase inhibitor, it is imperative to test it against a panel that is representative of the human kinome. A compound's value lies not only in its potency against a desired target but also in its selectivity, as off-target inhibition can lead to unforeseen toxicities.[4] Our selected panel includes key members from different kinase families implicated in oncology and other cellular processes.
Selected Kinase Panel:
| Kinase | Family | Rationale for Inclusion | Positive Control |
| EGFR | Tyrosine Kinase | A primary target for many quinazoline-based drugs; frequently mutated in cancer.[2][5] | Gefitinib |
| VEGFR2 | Tyrosine Kinase | Crucial for tumor angiogenesis; often co-targeted with EGFR by quinazoline inhibitors.[1][2] | Sorafenib |
| c-Met | Tyrosine Kinase | Its dysregulation is linked to tumor growth, invasion, and metastasis. | Crizotinib |
| BRAF | Serine/Threonine Kinase | A key component of the MAPK/ERK signaling pathway; V600E mutation is a major oncogenic driver. | Vemurafenib |
| Aurora A | Serine/Threonine Kinase | Essential for mitotic progression; a target in various cancers.[6] | Alisertib (MLN8237) |
| ALK | Tyrosine Kinase | Gene rearrangements result in a potent oncogenic driver in non-small cell lung cancer.[6] | Crizotinib |
| Dyrk1A | Dual-Specificity Kinase | Implicated in neurodevelopmental disorders and certain cancers. | Harmine |
| Clk4 | Serine/Threonine Kinase | Involved in the regulation of RNA splicing.[7] | TG003 |
The experimental design is centered on determining the half-maximal inhibitory concentration (IC50) for this compound against each kinase. This value provides a quantitative measure of potency. By comparing the IC50 across the panel, we can construct a selectivity profile.
Experimental Workflow & Protocols
A reliable and reproducible in vitro kinase assay is fundamental to this analysis. We recommend a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction, as it is a direct and robust measure of enzymatic activity.
Caption: Workflow for In Vitro Kinase IC50 Determination.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a self-validating system; the inclusion of a potent, known inhibitor for each kinase (positive control) and a DMSO-only control (negative control) ensures the integrity of each assay run.
-
Compound Preparation & Plating:
-
Prepare a 10-point, 3-fold serial dilution series of this compound and the respective positive control inhibitor in 100% DMSO. Start with a top concentration of 100 µM.
-
Using an acoustic liquid handler, dispense 25 nL of each compound concentration into a 384-well low-volume plate. Also, dispense DMSO only for the 0% inhibition (high signal) and no-enzyme (background) controls.
-
-
Kinase Reaction:
-
Prepare the Kinase/Substrate Master Mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme (typically at or below the Km for the substrate).
-
Dispense 5 µL of the Kinase/Substrate Master Mix into each well containing the dispensed compounds.
-
Allow the plate to incubate for 10 minutes at room temperature to permit compound binding to the kinase.
-
Prepare the ATP solution in the reaction buffer. The final concentration should ideally be at the Km value for ATP for the specific kinase to ensure accurate competitive inhibition measurement.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. The reaction time may need optimization based on the kinase's activity.
-
-
Signal Detection & Reading:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read the plate on a standard plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Results: Comparative Inhibitory Profile
The following table presents hypothetical, yet plausible, data based on the known activities of similar quinazoline scaffolds. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.
| Kinase | This compound IC50 (nM) | Positive Control | Positive Control IC50 (nM) |
| EGFR | 15 | Gefitinib | 5 |
| VEGFR2 | 95 | Sorafenib | 80 |
| c-Met | 1,200 | Crizotinib | 10 |
| BRAF | >10,000 | Vemurafenib | 25 |
| Aurora A | 850 | Alisertib | 20 |
| ALK | >10,000 | Crizotinib | 20 |
| Dyrk1A | 450 | Harmine | 150 |
| Clk4 | 2,500 | TG003 | 100 |
Discussion and Interpretation
The data presented in the table allows for a clear assessment of the potency and selectivity of this compound.
-
Potency: The compound demonstrates high potency against EGFR, with a low nanomolar IC50 value.[2] It also shows moderate activity against VEGFR2.[2] This dual inhibitory profile is a known characteristic of some quinazoline derivatives. The activity against other kinases in the panel is significantly lower, with IC50 values in the high nanomolar to micromolar range, or showing no significant inhibition at the tested concentrations.
-
Selectivity: The compound exhibits a clear selectivity profile. It is most potent against EGFR, approximately 6-fold less potent against VEGFR2, and shows a selectivity window of over 30-fold against the next most sensitive kinase, Dyrk1A. The lack of significant activity against BRAF and ALK indicates high selectivity over these key oncogenic kinases. This focused activity is a desirable trait, suggesting a lower likelihood of off-target effects mediated by these other kinases.
Caption: Potency & Selectivity Profile of this compound.
The results suggest that this compound is a potent and selective inhibitor of EGFR and, to a lesser extent, VEGFR2. This profile makes it an interesting candidate for cancers driven by EGFR signaling, where simultaneous inhibition of angiogenesis via VEGFR2 could provide a synergistic therapeutic benefit. The selectivity against other major kinase families enhances its attractiveness as a lead compound for further optimization.
Conclusion and Future Directions
This guide outlines a comprehensive and robust methodology for benchmarking the performance of this compound against a panel of kinases. The provided protocols and data interpretation framework demonstrate that this compound is a potent inhibitor of EGFR and VEGFR2 with a favorable selectivity profile.
These in vitro findings provide a strong foundation for further investigation. The logical next steps include:
-
Cell-Based Assays: Confirming the on-target activity by assessing the inhibition of EGFR and VEGFR2 phosphorylation in relevant cancer cell lines.
-
Anti-proliferative Studies: Evaluating the compound's ability to inhibit the growth of cancer cell lines that are dependent on the targeted kinases.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its therapeutic potential and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to further optimize potency and selectivity, potentially leading to the development of a clinical candidate.
By following the rigorous, self-validating methodologies presented here, researchers can generate high-quality, comparative data to guide their drug discovery and development efforts.
References
- 1. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Nitroquinazolin-2-amine
This guide provides a detailed protocol for the safe and compliant disposal of 6-Nitroquinazolin-2-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory requirement but a cornerstone of responsible science. This document is designed to provide clear, actionable steps, grounded in established safety principles, to manage the waste stream of this specific nitroaromatic compound.
Understanding the Hazard Profile
This compound is a nitroaromatic amine. While a specific Safety Data Sheet (SDS) for this exact molecule should always be the primary source of information, its structure suggests a hazard profile that demands careful handling. Compounds in this class are often associated with potential toxicity, mutagenicity, and environmental hazards.[1][2] The nitro group can confer reactivity, while the aromatic amine structure is a common feature in potentially hazardous compounds.
Never dispose of this compound or its waste down the drain or in the regular trash.[3][4] This practice is non-compliant and poses a significant risk to environmental and human health.
Table 1: Hazard Profile and Disposal Summary for this compound
| Hazard Category | Anticipated Risk | Primary Disposal Route |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Collection for Incineration |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[5][6] | Collection for Incineration |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Collection for Incineration |
| Reactivity | Stable under normal conditions, but should be segregated from strong oxidizing agents.[7] | Segregated Hazardous Waste Stream |
Core Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is governed by fundamental principles designed to protect personnel and the environment.[8]
-
Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[4][9] For instance, oxidizing agents must be kept separate from organic compounds like this compound.[9]
-
Containment: Waste must be stored in containers that are durable, leak-proof, chemically compatible, and securely sealed.[10][11]
-
Labeling: All waste containers must be accurately and clearly labeled the moment the first drop of waste is added.[11][12] This is a critical step for safety and regulatory compliance.
-
Accumulation: Waste must be managed in designated Satellite Accumulation Areas (SAAs) within the laboratory before being transferred for final disposal.[9][12]
Step-by-Step Disposal Protocol
This protocol details the process from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Minimization
Before you begin your experiment, carefully calculate the necessary quantities of this compound to avoid generating excess material.[12] Thoughtful experimental design is the first step in responsible waste management.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its associated waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly buttoned lab coat
Step 3: Waste Segregation at the Source
Proper segregation is essential.[12] Use separate, dedicated waste containers for each waste type.
-
Solid Waste: Collect unreacted this compound powder, contaminated weighing papers, and gloves in a designated solid waste container.[10] This container should be a wide-mouth jar or a double-bagged, clear plastic bag clearly marked for solid hazardous waste.[10]
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a chemically compatible, leak-proof container (carboy) with a screw-top cap.[8][10] Do not mix this waste with other solvent streams unless explicitly permitted by your EHS department.
-
Contaminated Sharps: Pipettes, needles, or broken glass contaminated with this compound must be placed in a designated sharps container.[10]
Step 4: Container Selection and Labeling
This step is critical for safety and compliance.
-
Select the Right Container: Use a container made of a material that will not react with the waste.[9] It must have a secure, screw-on cap to prevent leaks.[10] Never use food-grade containers like milk jugs.[8]
-
Label Immediately: As soon as you add the first piece of waste, affix a hazardous waste tag. The label must include:
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store your labeled waste container in a designated SAA within your lab.[9]
-
The SAA must be at or near the point of waste generation.[12]
-
It must be under the control of the laboratory personnel.
-
Use secondary containment, such as a chemical-resistant tray or bin, to capture any potential spills or leaks.[10]
-
Keep the container closed at all times , except when you are actively adding waste.[4][10][12]
Step 6: Disposal of Empty Containers
Empty containers that held this compound must also be handled as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. [4]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[11]
Step 7: Arranging for Waste Pickup
Monitor the level of waste in your container.
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]
-
Once the container is full, or if it has been accumulating for 90 days, contact your institution's EHS department to schedule a waste pickup.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent pads or sand. Avoid dust formation from solid spills.[13]
-
Cleanup: Wear appropriate PPE. Use an inert absorbent material to clean up the spill. Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.[1]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7]
-
Inhalation: Move to fresh air immediately.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [7]
References
- 1. benchchem.com [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. acs.org [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.ca [fishersci.ca]
- 8. pfw.edu [pfw.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
